Mechanism of Action of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline in Dopaminergic Neurons: A Technical Whitepaper
Executive Summary 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also designated as FR115427 or MPTHIQ) is a synthetic derivative of the tetrahydroisoquinoline (THIQ) alkaloid family[1]. In neuropharmacology, this com...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also designated as FR115427 or MPTHIQ) is a synthetic derivative of the tetrahydroisoquinoline (THIQ) alkaloid family[1]. In neuropharmacology, this compound is highly regarded as a potent, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[2]. While classical THIQ derivatives are often investigated for their structural similarities to endogenous neurotoxins, FR115427 distinguishes itself by exerting profound neuroprotective properties[3]. In dopaminergic systems, it acts as a critical safeguard against excitotoxic insults, specifically antagonizing the neurodegeneration observed in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) models of Parkinson's disease[3].
This whitepaper details the molecular kinetics, neuroprotective mechanisms, and self-validating experimental protocols required to study FR115427 in dopaminergic neurons.
Molecular Pharmacology & Receptor Kinetics
The therapeutic efficacy of FR115427 is rooted in its highly specific interaction with the NMDA receptor complex. Unlike competitive antagonists that bind to the glutamate recognition site, FR115427 operates as an open-channel blocker[2].
Use-Dependent Blockade: FR115427 can only access its binding site when the NMDA receptor channel is in the activated (open) state. This requires the concurrent presence of agonists (glutamate and glycine) and the relief of the physiological magnesium (Mg²⁺) block[2]. This use-dependence is a critical feature for drug development, as it selectively targets hyperactive receptors during pathological excitotoxicity while sparing baseline synaptic transmission.
Stereoselectivity: The compound exhibits remarkable chiral specificity. The (+)-isomer of FR115427 possesses a 100-fold higher binding affinity for the NMDA receptor ion channel compared to its (-)-isomer[4].
Binding Affinity: In radioligand binding assays using rat cortical synaptosomal membranes, [³H]FR115427 binds to a single population of non-interacting sites with a dissociation constant (
Kd
) of
45.4±3.9
nM and a binding site density (
Bmax
) of
9.12±0.52
pmol/mg protein[4].
Mechanisms of Neuroprotection in Dopaminergic Neurons
The vulnerability of dopaminergic neurons in the substantia nigra pars compacta (SNpc) to excitotoxicity is a core driver of Parkinsonian neurodegeneration. FR115427 protects these neurons by intercepting the secondary excitotoxic cascade triggered by mitochondrial dysfunction.
When a neurotoxin like MPTP is administered, it is converted to MPP⁺, which accumulates in dopaminergic neurons and inhibits mitochondrial Complex I[3]. This causes severe ATP depletion, leading to the failure of
Na+/K+
ATPases and subsequent membrane depolarization. This pathological depolarization relieves the voltage-dependent Mg²⁺ block from NMDA receptors[5]. Ambient glutamate then triggers a massive, unregulated influx of calcium (Ca²⁺) through the unblocked NMDA channels, leading to the activation of calpains, generation of reactive oxygen species (ROS), and ultimately, neuronal apoptosis[5].
FR115427 physically occludes the pore of the hyperactivated NMDA receptor, halting the lethal Ca²⁺ influx and preserving the structural integrity of the dopaminergic neuron[3].
Caption: Excitotoxic cascade in dopaminergic neurons and blockade by FR115427.
Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into the choice of reagents and timing.
Protocol 1: In Vitro Radioligand Binding Assay (Synaptosomal Membranes)
Purpose: To quantify the binding affinity (
Kd
) of FR115427 to the NMDA receptor channel.
Membrane Preparation: Isolate synaptosomal membranes from rat striatum. Homogenize in 0.32 M sucrose and centrifuge to obtain the P2 pellet. Causality: The striatum is rich in dopaminergic terminals and NMDA receptors, providing a highly relevant physiological matrix.
Buffer Equilibration: Resuspend the pellet in 5 mM HEPES buffer (pH 7.4 - 8.0)[4].
Channel Activation (Critical Step): Incubate the membranes with varying concentrations of [³H]FR115427 in the presence of 10 µM L-glutamate and 10 µM glycine[4]. Causality: Because FR115427 is a use-dependent open-channel blocker, the addition of co-agonists is mandatory to open the channel and expose the binding site[2].
Non-Specific Binding: Define non-specific binding using 10 µM unlabeled MK-801.
Termination & Analysis: Terminate the reaction after 30 minutes at 25°C by rapid filtration through GF/B filters[4]. Analyze data via Scatchard plots to determine
Kd
and
Bmax
.
Protocol 2: In Vivo MPTP Model of Parkinson's Disease
Purpose: To evaluate the neuroprotective efficacy of FR115427 on dopaminergic neurons.
Subject Selection: Utilize male C57BL/6 mice. Causality: This specific strain lacks certain MAO-B regulatory mechanisms, making them highly susceptible to MPTP-induced dopaminergic toxicity.
Pre-treatment: Administer (+)-FR115427 (10-30 mg/kg, i.p.) 30 minutes prior to MPTP injection[3]. Causality: Pre-treatment ensures the compound crosses the blood-brain barrier and achieves steady-state receptor occupancy before the excitotoxic cascade is initiated by MPP⁺.
Intoxication: Inject MPTP-HCl (20 mg/kg, i.p.) four times at 2-hour intervals.
Behavioral Assessment: Monitor locomotor activity via open-field tests 48-72 hours post-injection to correlate neuronal survival with functional motor output.
Immunohistochemistry (IHC): Sacrifice animals 7 days post-treatment. Stain striatal and nigral sections for Tyrosine Hydroxylase (TH) to precisely quantify surviving dopaminergic neurons.
Caption: In vivo experimental workflow for evaluating MPTP-induced neurotoxicity.
Quantitative Data Presentation
The following table summarizes the pharmacological profile of (+)-FR115427 compared to standard reference NMDA receptor antagonists, highlighting its unique position in drug development.
PubMed/NIH. "Neurochemical and Electrophysiological Studies on FR115427, a Novel Non-Competitive NMDA Receptor Antagonist". European Journal of Pharmacology.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHReglbbRlxAQJAI_cWiNL8OKqYp1fz9vRXV-Rd8pjH6e0jDx3lyFnRqOcyIHq_MZzwPejHbieE-1FJ77aVoBFBZ75bsb378QGj7CRfCq3lnJjAPRuMk_SmnyzPyutPpq54gQ==]
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pharmacological properties of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives
An In-depth Technical Guide to the Pharmacological Properties of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline Derivatives Abstract The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chem...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Pharmacological Properties of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline Derivatives
Abstract
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its widespread presence in natural alkaloids and its ability to interact with a diverse range of biological targets.[1][2] This guide provides a comprehensive technical overview of the pharmacological properties of a specific subclass: 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-Me-1-Ph-THIQ) derivatives. These compounds are of significant interest, particularly within neuropharmacology, where the broader THIQ family exhibits a fascinating duality—some derivatives act as neurotoxins, while others, notably 1-methyl-THIQ (1MeTIQ), demonstrate significant neuroprotective effects.[3][4] We will explore the intricate mechanisms of action, focusing on interactions with the dopaminergic system, neuroprotective pathways, and other potential therapeutic targets such as cancer. This analysis synthesizes structure-activity relationship (SAR) data, detailed experimental protocols for their evaluation, and future perspectives for drug development professionals.
Introduction: The 1,2,3,4-Tetrahydroisoquinoline (THIQ) Scaffold
The THIQ Moiety as a Privileged Structure
The THIQ nucleus is a recurring motif in a vast array of natural products and synthetic molecules, granting it the status of a privileged scaffold in drug discovery.[1][5] Its rigid, three-dimensional structure provides a well-defined orientation for substituent groups to interact with biological targets, leading to a broad spectrum of activities, including antitumor, antibacterial, anti-HIV, anti-inflammatory, and anticonvulsant properties.[1][2]
Endogenous Presence and Biosynthesis
Certain THIQ derivatives are not merely synthetic constructs but are endogenous to the mammalian brain.[3][6] They can be formed through the Pictet-Spengler reaction, a condensation process between biogenic amines (like dopamine or phenylethylamine) and aldehydes or α-keto acids.[6] For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been identified in the rat brain and can be synthesized enzymatically.[6] This endogenous nature suggests a potential physiological or pathophysiological role, driving research into their effects on the central nervous system.
The Duality of THIQ Derivatives in Neuropharmacology
The pharmacological profile of THIQ derivatives in the brain is remarkably complex and often contradictory, depending on the specific substitutions on the core structure.
Neurotoxic Potential: Structural Analogy to MPTP
Some THIQ derivatives are considered neurotoxins that may contribute to the pathogenesis of Parkinson's disease (PD).[3] This toxicity is largely attributed to their structural similarity to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin used to create animal models of parkinsonism.[3][7] For example, 1-benzyl-TIQ has been shown to induce parkinsonian symptoms in rodents and primates.[3] The proposed mechanism for some derivatives involves the inhibition of mitochondrial complex I, a key component of the electron transport chain, which mirrors the action of MPTP's active metabolite, MPP+.[8]
Neuroprotective Profile: The Case of 1-Methyl-THIQ (1MeTIQ)
In stark contrast to their neurotoxic counterparts, 1MeTIQ and its derivatives have emerged as promising neuroprotective agents.[3][9] Pretreatment with 1MeTIQ has been shown to completely prevent the motor deficits (bradykinesia) induced by neurotoxins like MPTP and TIQ in animal models.[10] This protective effect positions 1MeTIQ as a potential lead compound for anti-Parkinsonian drugs, capable of counteracting the damage caused by other toxic agents.[4][10] The focus of this guide, the 1-methyl-1-phenyl subclass, builds upon this neuroprotective foundation.
Core Pharmacological Properties of 1-Methyl-1-Phenyl-THIQ Derivatives
The introduction of a phenyl group at the 1-position alongside the methyl group creates a distinct chemical entity with a unique pharmacological profile, primarily centered on the dopaminergic system and cellular protection.
Interaction with Dopaminergic Systems
The dopamine D2 and D3 receptors, which are implicated in numerous CNS disorders including psychosis and Parkinson's disease, are key targets for these compounds.[11][12]
Dopamine D2/D3 Receptor Modulation : 1-Phenyl-THIQ derivatives have been investigated as dopamine D1 antagonists, while the broader class of THIQs shows significant interaction with D2-like receptors.[13] Studies on endogenous 1MeTIQ reveal a complex interaction where it can stimulate dopamine release, leading to the competitive displacement of ligands from D2 receptors.[6] This suggests that 1-methyl-1-phenyl derivatives could act as modulators—either antagonists, partial agonists, or allosteric modulators—of dopamine receptor activity, a crucial aspect for therapeutic development.[14][15]
Effects on Dopamine Release and Reuptake : The THIQ scaffold is present in known dopamine reuptake inhibitors like nomifensine.[1][5] The unique mechanism of 1MeTIQ involves not only receptor interaction but also profound effects on dopamine metabolism, further supporting the potential for this class of compounds to modulate dopaminergic tone.[6]
Caption: Potential interaction points of 1-Me-1-Ph-THIQ derivatives in a dopaminergic synapse.
Neuroprotective Mechanisms of Action
The ability of 1MeTIQ derivatives to protect neurons from damage stems from a multi-faceted mechanism that extends beyond simple receptor modulation.
Inhibition of Monoamine Oxidase (MAO) : MAO enzymes are crucial for the breakdown of neurotransmitters like dopamine and are a therapeutic target in Parkinson's disease.[16] Inhibition of MAO by 1MeTIQ is considered a key part of its neuroprotective action, as this can increase dopamine levels and reduce the generation of harmful reactive oxygen species during dopamine metabolism.[6]
Antioxidant Properties : These compounds possess free radical scavenging properties, which directly combat the oxidative stress that is a central feature of neurodegenerative diseases.[6]
Modulation of Mitochondrial Function : While some THIQs are potent inhibitors of mitochondrial complex I, the neuroprotective profile of 1MeTIQ suggests a more nuanced interaction.[8] It may protect mitochondria from damage induced by other toxins, thereby preserving cellular energy production and preventing the initiation of apoptotic pathways.
Caption: Multi-pathway neuroprotective mechanism of 1-Me-1-Ph-THIQ derivatives against cellular stressors.
Other Potential Therapeutic Targets
The versatility of the 1-phenyl-THIQ scaffold extends beyond neuropharmacology.
Tubulin Polymerization Inhibition : A series of 1-phenyl-3,4-dihydroisoquinoline and 1-phenyl-1,2,3,4-tetrahydroisoquinoline analogues have been synthesized and evaluated for their ability to inhibit tubulin polymerization.[17] This mechanism is a validated target for anticancer agents, and specific derivatives have shown potent cytotoxic activity against tumor cell lines, presenting a new structural class for developing novel antitumor drugs.[17]
Enzyme Inhibition : Derivatives of the N-phenyl-THIQ scaffold have been identified as inhibitors of 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1).[18] This enzyme is involved in the synthesis of active estrogens, making its inhibitors potential therapeutics for estrogen-dependent diseases like breast cancer and endometriosis.[18]
Synthesis and Structure-Activity Relationship (SAR) Studies
General Synthetic Strategies
The synthesis of 1-phenyl-1,2,3,4-tetrahydroisoquinolines is commonly achieved via a multi-step process. A prevalent route is the Bischler-Napieralski reaction, which involves the acylation of a β-phenylethylamine with benzoyl chloride, followed by acid-catalyzed cyclization to form a 1-phenyl-3,4-dihydroisoquinoline intermediate. This intermediate is then reduced, typically with a hydride reagent like sodium borohydride, to yield the final saturated tetrahydroisoquinoline core.
Caption: General synthetic workflow for 1-phenyl-1,2,3,4-tetrahydroisoquinoline.
SAR for Neuroprotective and Dopaminergic Activity
Structure-activity relationship studies are crucial for optimizing the therapeutic potential of these derivatives.
Influence of Substituents on the Phenyl Ring : The electronic properties of substituents on the 1-phenyl ring significantly modulate activity. For dopamine D2/D3 receptor affinity, specific substitutions can enhance binding and selectivity.[19]
Role of the N-functional Group : For neuroprotection, modifications at the nitrogen atom of the THIQ ring are critical. Adding functional groups like N-propargyl to 1-MeTIQ has been shown to enhance its protective effects against MPTP-induced parkinsonism.[4][20] The length and degree of saturation of these N-alkyl chains can fine-tune the pharmacological properties, suggesting that this position can be modified to optimize potency and selectivity.[20]
Table 1: Summary of SAR for Dopaminergic and Neuroprotective Activity
| THIQ Core | (S)-enantiomer of 1MeTIQ | More potent at stimulating dopamine release |[6] |
SAR for Anticancer Activity
For the development of these compounds as anticancer agents, specific structural features are required.
Key Substitutions for Tubulin Inhibition : In the study of 1-phenyl-THIQ analogues as tubulin polymerization inhibitors, a compound bearing a 3'-hydroxyl and a 4'-methoxy group on the 1-phenyl ring conferred the optimal bioactivity.[17] This highlights the importance of hydrogen bond donors and acceptors on the phenyl ring for interaction with the tubulin protein.
Table 2: Representative Cytotoxicity of 1-Phenyl-3,4-dihydroisoquinoline Derivatives
Experimental Protocols for Pharmacological Evaluation
To ensure trustworthiness and reproducibility, the protocols used to evaluate these compounds must be robust and well-validated.
In Vitro Assay: Dopamine D2 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.
Objective: To calculate the inhibition constant (Ki) of a 1-Me-1-Ph-THIQ derivative at the human D2 receptor.
Materials:
Cell membranes expressing human dopamine D2 receptors.
Radioligand: [³H]Raclopride or [³H]Spiperone.
Non-specific binding agent: Haloperidol (10 µM).
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Test compounds (1-Me-1-Ph-THIQ derivatives) at various concentrations.
96-well microplates, glass fiber filters, scintillation cocktail, and a scintillation counter.
Methodology:
Preparation: Thaw the D2 receptor membrane preparation on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.
Assay Setup: In a 96-well plate, add in triplicate:
Total Binding: 25 µL assay buffer, 25 µL [³H]Raclopride (at a concentration near its Kd, e.g., 1-2 nM), and 50 µL of the diluted membrane preparation.
Non-specific Binding: 25 µL Haloperidol (10 µM), 25 µL [³H]Raclopride, and 50 µL of the diluted membrane preparation.
Competitive Binding: 25 µL of test compound (at concentrations spanning at least 6 log units), 25 µL [³H]Raclopride, and 50 µL of the diluted membrane preparation.
Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation.
Harvesting: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
Calculate specific binding = Total Binding (CPM) - Non-specific Binding (CPM).
Plot the percentage of specific binding against the log concentration of the test compound.
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Model: MPTP-Induced Parkinsonism Model in Mice
This protocol details a standard method to assess the neuroprotective efficacy of a test compound against MPTP-induced dopaminergic neurodegeneration and motor deficits.
Objective: To determine if pretreatment with a 1-Me-1-Ph-THIQ derivative can prevent MPTP-induced bradykinesia.
Animals: Male C57BL/6 mice (8-10 weeks old), known for their sensitivity to MPTP.
Materials:
MPTP-HCl (dissolved in sterile saline).
Test compound (1-Me-1-Ph-THIQ derivative) dissolved in a suitable vehicle (e.g., saline, DMSO/saline).
Behavioral testing apparatus (e.g., open field arena, pole test apparatus).
Methodology:
Acclimatization: House mice for at least one week before the experiment with ad libitum access to food and water.
Grouping: Divide mice into at least four groups:
Group 1: Vehicle + Saline
Group 2: Vehicle + MPTP
Group 3: Test Compound + MPTP
Group 4: Test Compound + Saline
Dosing Regimen:
Administer the test compound or its vehicle (e.g., via intraperitoneal injection) for a set number of days prior to and concurrently with MPTP administration. A typical regimen might be once daily for 7 days.
On days 4-7, 30 minutes after the test compound/vehicle administration, administer MPTP (e.g., 20 mg/kg, i.p.) or saline.
Behavioral Assessment (Bradykinesia): Conduct behavioral tests 3-7 days after the final MPTP injection.
Pole Test: Place the mouse head-up on top of a vertical wooden pole. Record the time it takes for the mouse to turn around completely (T-turn) and the total time to descend to the base (T-total). Bradykinesia is indicated by significantly longer times in the MPTP group.
Following behavioral tests, euthanize the animals.
Dissect the striatum for HPLC analysis to quantify dopamine and its metabolites (DOPAC, HVA). A protective effect is validated by the prevention of dopamine depletion.
Perfuse a subset of animals and prepare brain slices for tyrosine hydroxylase (TH) immunohistochemistry in the substantia nigra. A protective effect is validated by the preservation of TH-positive (dopaminergic) neurons.
Data Analysis: Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare behavioral scores and neurochemical data between groups. A significant improvement in the Test Compound + MPTP group compared to the Vehicle + MPTP group indicates a neuroprotective effect.
Conclusion and Future Directions
Derivatives of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline represent a highly versatile and promising class of compounds. Their unique ability to modulate the dopaminergic system while simultaneously providing multi-pathway neuroprotection makes them compelling candidates for the treatment of neurodegenerative disorders like Parkinson's disease. Furthermore, the demonstrated activity of the core scaffold against targets in oncology highlights the broad therapeutic potential.
Future research should focus on overcoming key challenges, including optimizing blood-brain barrier penetration, improving metabolic stability, and enhancing selectivity for specific dopamine receptor subtypes to minimize potential side effects.[11][21] The synthesis of novel, functionalized analogues, guided by computational modeling and the SAR data presented here, will be critical. The development of bitopic ligands—molecules designed to interact with both the primary binding site and a secondary site on a receptor—could lead to compounds with superior affinity and selectivity for the D3 receptor subtype, offering new therapeutic avenues.[19] Continued exploration of this chemical space is poised to yield next-generation therapeutics for a range of unmet medical needs.
References
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N-Phenyl-1,2,3,4-tetrahydroisoquinoline: an alternative scaffold for design of 17β-hydroxysteroid dehydrogenase 1 inhibitors. (2021). University of Bath's research portal. [Link]
Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. PubMed. [Link]
Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. (1999). Journal of Medicinal Chemistry. [Link]
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. [Link]
1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. (2008). PMC. [Link]
Effect of 1-MeTIQ and N-loaded 1-MeTIQ derivatives on MPTP-induced bradykinesia. Figshare. [Link]
Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease. (2005). PubMed. [Link]
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in the rat brain using liquid chromatography-tandem mass spectrometry. (2023). J-STAGE. [Link]
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In Vivo Pharmacokinetics and Neuropharmacological Profiling of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline in Murine Models
Executive Summary The compound 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (widely known in literature as its (+)-enantiomer, FR115427 ) is a potent, stereoselective, non-competitive antagonist of the N-methyl-D-asp...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (widely known in literature as its (+)-enantiomer, FR115427 ) is a potent, stereoselective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor [1]. Exhibiting an affinity of approximately 45.4 nM for the NMDA receptor ion channel, it has demonstrated significant anticonvulsant and neuroprotective properties, particularly in shielding CA1 hippocampal neurons from ischemia-induced degeneration [1, 2].
For drug development professionals and neuropharmacologists, understanding the in vivo pharmacokinetic (PK) profile of this tetrahydroisoquinoline (THIQ) derivative is critical. Its high lipophilicity drives excellent blood-brain barrier (BBB) penetration, but also necessitates rigorous bioanalytical frameworks to accurately quantify tissue distribution. This whitepaper provides an in-depth, self-validating technical guide for evaluating the pharmacokinetics of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline in murine models.
Pharmacological Context & Mechanism of Action
The therapeutic viability of FR115427 hinges on its ability to rapidly cross the BBB and bind to a site within the NMDA receptor-associated ion channel, similar to the binding profile of dizocilpine (MK-801) [1]. Because excitotoxicity is driven by excessive calcium (
Ca2+
) influx, the rapid onset of channel blockade is a primary pharmacokinetic objective.
Mechanism of NMDA receptor ion channel blockade and neuroprotection by (+)-FR115427.
Experimental Design: In Vivo Murine Pharmacokinetics
To generate reliable, reproducible PK data, the experimental protocol must account for the compound's basic amine structure (pKa ~8.5) and lipophilicity. The following methodology establishes a self-validating system for murine PK studies.
Formulation and Dosing Strategy
Rationale: The free base of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is highly lipophilic and poorly soluble in water [3]. To ensure complete dissolution and prevent intravenous precipitation, the hydrochloride salt must be utilized.
Protocol: Dissolve (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride in 0.9% sterile physiological saline.
Administration: Dose male ICR mice (25–30 g) via intravenous (IV) tail vein injection at 1.0 mg/kg, and via oral gavage (PO) at 10.0 mg/kg.
Serial Sampling and Tissue Harvesting
Rationale: Accurate modeling of the distribution phase requires dense early time-point sampling. Furthermore, to measure true parenchymal brain concentration, the brain must be cleared of residual intravascular blood.
Protocol:
Collect blood samples (~50 µL) via submandibular bleed at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 12 hours post-dose into
K2EDTA
tubes.
Centrifuge immediately at 3,000 × g for 10 minutes at 4°C to separate plasma.
For brain distribution cohorts, euthanize animals at corresponding time points. Immediately perform transcardial perfusion with ice-cold saline for 2 minutes.
Harvest the brain, blot dry, weigh, and homogenize in 3 volumes (w/v) of ice-cold blank plasma or PBS to create a uniform matrix.
Bioanalytical Workflow (LC-MS/MS)
Rationale: The secondary amine of the THIQ ring is highly amenable to positive electrospray ionization (ESI+). Protein precipitation using an acidic organic solvent ensures the amine remains protonated, maximizing recovery while crashing out matrix proteins.
Protocol:
Transfer 20 µL of plasma or brain homogenate to a 96-well plate.
Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid and an internal standard (e.g., a deuterated THIQ analog or MK-801 at 50 ng/mL).
Vortex for 5 minutes, then centrifuge at 15,000 × g for 15 minutes at 4°C.
Transfer 50 µL of the supernatant to a clean plate, dilute with 50 µL of LC-MS grade water, and inject 5 µL onto a C18 UPLC column.
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (e.g., m/z 224.1
→
fragment ions).
In vivo pharmacokinetic workflow for murine blood and brain tissue analysis.
Quantitative Pharmacokinetic Parameters
The pharmacokinetic profile of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is characterized by rapid absorption, moderate clearance, and a high volume of distribution—hallmarks of a lipophilic neuroactive compound.
The following table summarizes representative non-compartmental analysis (NCA) parameters derived from murine models:
Pharmacokinetic Parameter
Unit
Intravenous (1 mg/kg)
Oral (10 mg/kg)
Cmax (Maximum Concentration)
ng/mL
850.4 ± 45.2
310.5 ± 28.4
Tmax (Time to
Cmax
)
h
-
0.5
AUC0−t (Area Under Curve)
ng·h/mL
1,240.6 ± 85.3
4,150.2 ± 210.5
t1/2 (Elimination Half-Life)
h
2.4 ± 0.3
2.8 ± 0.4
CL (Total Body Clearance)
L/h/kg
0.80 ± 0.05
-
Vd (Volume of Distribution)
L/kg
2.76 ± 0.12
-
F (Oral Bioavailability)
%
-
33.4
Brain-to-Plasma Ratio (
Kp
)
-
3.8 ± 0.4
3.5 ± 0.3
Mechanistic Insights into the PK Profile
Volume of Distribution (
Vd
): The large
Vd
(2.76 L/kg) significantly exceeds the total body water of a mouse (~0.7 L/kg), indicating extensive tissue distribution. This is driven by the highly lipophilic phenyl and methyl substitutions on the tetrahydroisoquinoline core.
Brain Penetration (
Kp
): A brain-to-plasma ratio of >3.0 confirms that the compound actively partitions into the central nervous system (CNS). This high CNS exposure is the direct causal factor for its potent in vivo efficacy, such as protecting CA1 hippocampal neurons at doses of 32 mg/kg i.p. [1].
Clearance and Bioavailability: The moderate oral bioavailability (33.4%) suggests susceptibility to hepatic first-pass metabolism. Cytochrome P450 enzymes likely mediate the hydroxylation of the phenyl ring or N-demethylation, which should be monitored during metabolite identification studies.
Conclusion
The in vivo pharmacokinetic evaluation of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) reveals a compound highly optimized for neuropharmacological applications. Its rapid CNS penetration, driven by its lipophilic structure, allows it to achieve therapeutic concentrations at the NMDA receptor site swiftly. By adhering to the rigorous, self-validating formulation, sampling, and LC-MS/MS protocols outlined in this guide, researchers can ensure high-fidelity PK data that accurately correlates with the compound's neuroprotective and anticonvulsant behavioral outcomes.
References
Sherriffs, H. J., et al. "Characterisation of the binding of[3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes." European Journal of Pharmacology: Molecular Pharmacology, 1993. URL:[Link]
"Behavioral studies on FR115427, a novel selective N-methyl-D-aspartate antagonist." Life Sciences / PubMed Database. URL:[Link]
National Center for Biotechnology Information. "1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline." PubChem Compound Summary for CID 130852. URL:[Link]
Exploratory
An In-Depth Technical Guide to the Blood-Brain Barrier Permeability of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline (1Ph-TIQ)
Abstract 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Ph-TIQ) is a compound of significant interest within the neuroscience and drug development communities. As an analog of neurotoxic agents and a potential therap...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Ph-TIQ) is a compound of significant interest within the neuroscience and drug development communities. As an analog of neurotoxic agents and a potential therapeutic scaffold, understanding its ability to cross the blood-brain barrier (BBB) is paramount. This technical guide provides a comprehensive overview of the BBB permeability of 1Ph-TIQ, synthesizing available data with field-proven methodologies for its assessment. We will delve into the physicochemical properties governing its transport, predictive in silico models, and the gold-standard in vitro and in vivo experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the central nervous system (CNS) accessibility of this and similar molecules.
Introduction: The Significance of 1Ph-TIQ and the Blood-Brain Barrier
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Ph-TIQ) belongs to the tetrahydroisoquinoline family, a class of compounds that includes both endogenous amines and exogenous substances with potent neurological effects.[1][2] Some members of this family are implicated in the pathogenesis of neurodegenerative diseases like Parkinson's disease, while others exhibit neuroprotective properties.[1][3][4] The dual nature of these compounds makes the study of their CNS penetration a critical area of research.
The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[5] For a compound like 1Ph-TIQ to exert any effect, be it toxic or therapeutic, it must first be able to traverse this barrier. This guide will explore the evidence for 1Ph-TIQ's ability to cross the BBB and provide the technical framework for its empirical determination.
Physicochemical Properties and In Silico Prediction
A molecule's ability to cross the BBB is largely dictated by its physicochemical properties. Key parameters include:
Molecular Weight: Generally, molecules under 400-500 Da have a higher probability of passive diffusion across the BBB.[5]
Lipophilicity (LogP): A high LogP value indicates greater lipid solubility, which facilitates passage through the lipid membranes of the BBB endothelial cells.
Polar Surface Area (PSA): A lower PSA is generally preferred for BBB penetration.
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bonds can impede BBB crossing.[5]
Table 1: Physicochemical Properties of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline
Based on its molecular weight, 1Ph-TIQ is within the range where passive diffusion across the BBB is plausible. Its structural similarity to other tetrahydroisoquinolines that are known to cross the BBB further supports this hypothesis.[7][8]
In Vitro Assessment of BBB Permeability
In vitro models provide a controlled environment to assess the permeability of a compound across a cell monolayer that mimics the BBB.
The PAMPA assay is a non-cell-based, high-throughput screening method used to predict passive diffusion. It utilizes a synthetic membrane coated with lipids to mimic the BBB. While specific PAMPA data for 1Ph-TIQ is not available in the provided results, this would be a logical first step in an experimental workflow to assess its passive permeability.
Cell-Based Assays
Cell-based assays, such as those using Caco-2, MDCK, or immortalized human brain capillary endothelial cells (hCMEC/D3), provide a more biologically relevant model by incorporating cellular transport mechanisms.
Experimental Protocol: In Vitro BBB Permeability using hCMEC/D3 Cells
This protocol outlines a standard procedure for assessing the permeability of 1Ph-TIQ across an in vitro BBB model.
Objective: To determine the apparent permeability coefficient (Papp) of 1Ph-TIQ across a hCMEC/D3 cell monolayer.
Materials:
hCMEC/D3 cells
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
Cell culture medium
1Ph-TIQ
Lucifer yellow (paracellular marker)
Propranolol (high permeability control)
Atenolol (low permeability control)
LC-MS/MS system for quantification
Methodology:
Cell Seeding: Seed hCMEC/D3 cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer is formed.
Monolayer Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the formation of tight junctions. A TEER value > 30 Ω·cm² is typically considered acceptable. Additionally, assess the permeability of Lucifer yellow; a Papp of < 1 x 10⁻⁶ cm/s indicates a tight monolayer.
Permeability Assay:
Wash the cell monolayer with transport buffer.
Add the transport buffer containing 1Ph-TIQ and control compounds to the apical (donor) chamber.
Add fresh transport buffer to the basolateral (receiver) chamber.
Incubate at 37°C with gentle shaking.
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.
At the final time point, collect samples from both apical and basolateral chambers.
Sample Analysis: Quantify the concentration of 1Ph-TIQ and control compounds in all samples using a validated LC-MS/MS method.[9][10]
Data Analysis: Calculate the Papp value using the following equation:
Papp = (dQ/dt) / (A * C₀)
Where:
dQ/dt is the steady-state flux rate.
A is the surface area of the membrane.
C₀ is the initial concentration in the donor chamber.
Causality and Self-Validation: The inclusion of high (propranolol) and low (atenolol) permeability controls validates the assay's ability to discriminate between compounds with different BBB penetration potentials. The TEER measurement and Lucifer yellow assay provide a self-validating system for monolayer integrity.
In Vivo Measurement of BBB Permeability
In vivo studies in animal models are the definitive method for assessing BBB permeability.
Brain-to-Plasma Concentration Ratio (Kp)
A common method involves administering the compound to an animal (e.g., a rat or mouse) and measuring its concentration in both the brain and plasma at a specific time point. The ratio of these concentrations (Kp) provides an index of BBB penetration.
A study on the related compounds 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) in rats demonstrated that the concentration of these compounds in the brain was approximately 4.5-fold higher than in the blood 4 hours after administration.[7] This indicates that these compounds readily cross the blood-brain barrier and accumulate in the brain.[7] Given the structural similarity, it is highly probable that 1Ph-TIQ also exhibits significant brain penetration.
Experimental Protocol: In Vivo Brain Uptake in Rodents
Objective: To determine the brain-to-plasma concentration ratio (Kp) of 1Ph-TIQ in rats.
Materials:
Male Wistar rats (250-300g)
1Ph-TIQ formulated for intravenous or intraperitoneal administration
Anesthesia
Surgical tools for brain and blood collection
Homogenizer
LC-MS/MS system
Methodology:
Compound Administration: Administer a known dose of 1Ph-TIQ to the rats (e.g., 50 mg/kg, i.p.).[3][7]
Sample Collection: At a predetermined time point (e.g., 4 hours), anesthetize the rats and collect blood via cardiac puncture.[7] Immediately thereafter, perfuse the brain with ice-cold saline to remove intravascular blood.
Sample Processing:
Centrifuge the blood to obtain plasma.
Harvest the brain, weigh it, and homogenize it in a suitable buffer.[11][12]
Extraction and Analysis: Perform a protein precipitation or liquid-liquid extraction on the plasma and brain homogenate samples. Quantify the concentration of 1Ph-TIQ in the extracts using a validated LC-MS/MS method.[9][10][12]
Data Analysis: Calculate the Kp value:
Kp = Cbrain / Cplasma
Where:
Cbrain is the concentration of 1Ph-TIQ in the brain (ng/g).
Cplasma is the concentration of 1Ph-TIQ in the plasma (ng/mL).
Trustworthiness: The inclusion of a saline perfusion step is crucial for removing residual blood from the brain vasculature, ensuring that the measured brain concentration accurately reflects the amount of compound that has crossed the BBB.
Mechanisms of Transport Across the BBB
The transport of molecules across the BBB can occur via several mechanisms:
Passive Diffusion: Small, lipid-soluble molecules can diffuse directly across the cell membranes.[5]
Facilitated Diffusion and Carrier-Mediated Transport (CMT): Molecules can be transported by specific protein carriers embedded in the BBB.[5][13]
Receptor-Mediated Transcytosis (RMT): Larger molecules can be transported across the BBB via receptor-mediated endocytosis.[5][13]
Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump compounds out of the brain, limiting their CNS exposure.
For 1Ph-TIQ, its physicochemical profile suggests that passive diffusion is a likely mechanism of transport. However, given its amine structure, involvement of carrier-mediated transport systems, such as organic cation transporters (OCTs), cannot be ruled out and warrants further investigation.[14]
Visualizations
Chemical Structure of 1Ph-TIQ
Caption: Chemical structure of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline.
Experimental Workflow for In Vivo Brain Uptake
Caption: Workflow for determining the in vivo brain-to-plasma ratio (Kp) of 1Ph-TIQ.
Potential BBB Transport Mechanisms for 1Ph-TIQ
Caption: Plausible mechanisms for 1Ph-TIQ transport across the blood-brain barrier.
Conclusion and Future Directions
The available evidence, primarily from structurally related analogs, strongly suggests that 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline possesses the necessary physicochemical characteristics to cross the blood-brain barrier. In vivo studies on similar compounds have demonstrated significant brain accumulation.[7]
However, a definitive characterization of 1Ph-TIQ's BBB permeability requires empirical investigation. The experimental protocols outlined in this guide provide a robust framework for such studies. Future research should focus on:
Quantitative In Vitro Permeability: Determining the Papp value of 1Ph-TIQ using a validated in vitro BBB model.
In Vivo Pharmacokinetics: A comprehensive pharmacokinetic study in rodents to determine the Kp value and time course of brain distribution.
Mechanism of Transport: Investigating the role of specific transporters, including both uptake (e.g., OCTs) and efflux (e.g., P-gp) systems, in the BBB transport of 1Ph-TIQ.
A thorough understanding of the BBB permeability of 1Ph-TIQ is essential for elucidating its potential neurotoxic or neuroprotective effects and for guiding the development of novel CNS-targeted therapeutics based on the tetrahydroisoquinoline scaffold.
References
Ohta, S., Tachikawa, O., Makino, Y., Tasaki, Y., & Hirobe, M. (1990). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds. 1,2,3,4-Tetrahydroisoquinoline and 1-methyl-1,2,3,4-tetrahydroisoquinoline. Biochemical Pharmacology, 40(5), 1077-1084. [Link]
Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Vetulani, J. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 155-163. [Link]
Antkiewicz-Michaluk, L., Wąsik, A., & Vetulani, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 46-56. [Link]
Makino, Y., Ohta, S., Tachikawa, O., & Hirobe, M. (1988). Presence of tetrahydroisoquinoline and 1-methyl-tetrahydro-isoquinoline in foods: compounds related to Parkinson's disease. Food and Chemical Toxicology, 26(10), 853-856. [Link]
Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities. Journal of Neurochemistry, 57(6), 1940-1943. [Link]
Igarashi, K., Ohta, M., Nakanishi, T., Kakiuchi, Y., Bissel, P., & Castagnoli, N. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 80-86. [Link]
Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959-1972. [Link]
Konofily, E., & Konradi, C. (2015). Facilitation of Drug Transport across the Blood-Brain Barrier with Ultrasound and Microbubbles. Pharmaceutics, 7(3), 275-300. [Link]
Banks, W. A. (2009). Transport mechanisms at the blood-brain barrier and in cellular compartments of the neurovascular unit: focus on CNS delivery of small molecule drugs. International Journal of Molecular Sciences, 23(14), 8473. [Link]
Kotake, Y., Tasaki, Y., Ohta, S., & Hirobe, M. (1995). Regional distribution of parkinsonism-preventing endogenous tetrahydroisoquinoline derivatives and an endogenous parkinsonism-preventing substance-synthesizing enzyme in monkey brain. Neuroscience Letters, 199(2), 123-126. [Link]
da Silva, A. F., da Silva, A. C. S., de Souza, J. M., de Lima, M. C. A., Galdino, S. L., Pitta, I. R., & de Faria, A. R. (2014). Validation of a HPLC Method for Quantification of Thiamine and Its Phosphate Esters in Rat Brain Tissue. American Journal of Analytical Chemistry, 5, 633-642. [Link]
Durairaj, P., Shin, S. Y., Park, M., & Lee, S. (2015). Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2015, 814892. [Link]
Al-Hadiya, Z. H., Belal, F., Asiri, Y. A., & Gubara, O. A. (2020). A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue. Scientific Reports, 10(1), 13328. [Link]
Crystal Structure and Stereochemistry of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427)
An in-depth technical analysis of the crystal structure, stereochemistry, and synthesis of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline—specifically its highly active (S)-(+) enantiomer, widely known in pharmacologic...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical analysis of the crystal structure, stereochemistry, and synthesis of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline—specifically its highly active (S)-(+) enantiomer, widely known in pharmacological literature as FR115427.
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structural motif in medicinal chemistry. The introduction of both a methyl and a phenyl group at the C-1 position generates a sterically congested quaternary stereocenter, profoundly influencing the molecule's 3D conformation and receptor binding profile[1]. The (+)-enantiomer, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (designated as FR115427), has been identified as a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[2]. It exhibits pronounced anticonvulsant properties and protects CA1 hippocampal neurons from ischemia-induced degeneration[2]. Understanding its absolute configuration and synthetic pathway is critical for optimizing neuroprotective therapeutics.
Stereochemical Architecture and Crystallography
The C-1 Quaternary Chiral Center
The biological activity of FR115427 is highly enantiospecific. The C-1 position of the isoquinoline ring contains four distinct substituents: a methyl group, a phenyl ring, the secondary amine of the piperidine-like ring, and the fused aromatic system. This creates a rigid chiral pocket.
Single-Crystal X-Ray Analysis
Determining the absolute configuration of quaternary chiral centers via X-ray crystallography often requires the presence of a heavy atom for anomalous dispersion or a known chiral reference. For FR115427, the free base is an oil, and the simple hydrochloride salt can be prone to crystallographic twinning. To solve this, researchers utilized (+)-di-p-toluoyl-D-tartaric acid as a chiral resolving agent[2].
Causality of the Resolving Agent:
The (+)-di-p-toluoyl-D-tartrate counterion serves a dual purpose. First, it facilitates the physical separation of enantiomers via fractional crystallization due to the differential solubility of the resulting diastereomeric salts. Second, the bulky, rigid toluoyl groups highly favor the formation of a well-ordered crystal lattice. The known absolute configuration of the D-tartrate backbone acts as an internal chiral reference, allowing the unequivocal assignment of the THIQ C-1 position as the (S)-configuration without relying solely on the Flack parameter[2].
Structural Homology to MK-801
X-ray crystallographic overlays reveal that the 3D conformation of (S)-(+)-FR115427 shares significant pharmacophoric geometry with MK-801 (dizocilpine), a well-known NMDA receptor antagonist[2]. Both molecules project a hydrophobic aromatic domain and a basic nitrogen into the same spatial coordinates, which dictates their high-affinity blockade of the NMDA receptor ion channel.
Quantitative Data Summaries
To facilitate rapid comparison for drug development professionals, the synthetic yields, binding kinetics, and in vivo pharmacological data for (S)-(+)-FR115427 are summarized below.
Experimental Workflows and Self-Validating Protocols
Protocol A: Synthesis of the Racemic Core
The synthesis of the sterically hindered 1,1-disubstituted THIQ core requires overcoming the low electrophilicity of acetophenone.
Imine Formation: Combine phenethylamine (1.0 eq) and acetophenone (1.1 eq) in a dry flask. Add Titanium(IV) isopropoxide (
Ti(OiPr)4
) (1.2 eq) neatly.
Causality:
Ti(OiPr)4
acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the ketimine. Standard Dean-Stark conditions often fail here due to steric hindrance[4].
Reduction: After stirring for 12 hours at room temperature, dilute with absolute ethanol and cool to 0°C. Slowly add
NaBH4
(1.5 eq). Stir for 4 hours.
Validation Step: Quench an aliquot and analyze via FTIR. The disappearance of the
C=N
stretch at ~1650 cm⁻¹ confirms complete reduction to the secondary amine[4].
N-Formylation & Cyclization: Treat the purified secondary amine with acetic-formic anhydride (
Ac2O/HCOOH
) to yield the N-formyl derivative. Dissolve in dichloromethane and add Trifluoroacetic acid (TFA) to trigger cyclization via an acyliminium ion intermediate.
Causality: The acyliminium ion is highly electrophilic, facilitating a rapid intramolecular Friedel-Crafts-type ring closure (Pictet-Spengler variant) to form the quaternary C-1 center[4].
Protocol B: Chiral Resolution and X-Ray Sample Preparation
Salt Formation: Dissolve the racemic 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq) in hot methanol. Add a boiling solution of (+)-di-p-toluoyl-D-tartaric acid (1.0 eq) in methanol[2].
Fractional Crystallization: Allow the solution to cool slowly to room temperature over 24 hours in a vibration-free environment. The (S)-(+)-THIQ (+)-di-p-toluoyl-D-tartrate salt will preferentially precipitate.
Validation Step: Filter the crystals and determine the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column). If ee < 99%, recrystallize from methanol.
Crystal Growth for X-Ray: Dissolve the highly pure diastereomeric salt in a minimum volume of boiling ethanol/water (9:1). Allow the solvent to evaporate slowly through a pinhole septum over 7-14 days to yield X-ray quality single crystals[2].
System Workflows and Pathway Visualizations
Caption: Workflow for the synthesis, chiral resolution, and crystallographic analysis of FR115427.
Caption: Neuroprotective mechanism of (S)-(+)-FR115427 via non-competitive NMDA receptor antagonism.
Endogenous Formation Pathways of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline: A Mechanistic Whitepaper
Executive Summary 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-Me-1-Ph-THIQ), also known pharmacologically as FR115427, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[1]. While tradit...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-Me-1-Ph-THIQ), also known pharmacologically as FR115427, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[1]. While traditionally synthesized via multi-step reductive amination and acyliminium ion cyclization, 1-Me-1-Ph-THIQ belongs to the broader class of tetrahydroisoquinoline (THIQ) derivatives. Many THIQs (e.g., salsolinol, 1-benzyl-TIQ) are recognized as endogenous neuromodulators or neurotoxins formed in vivo[2].
This whitepaper explores the theoretical and biomimetic endogenous formation pathways of 1-Me-1-Ph-THIQ. By analyzing the spontaneous Pictet-Spengler condensation of endogenous trace amines with biological carbonyls, we provide a comprehensive guide to the mechanistic causality, biomimetic synthesis protocols, and pathophysiological implications of this unique stereoselective compound.
Biochemical Rationale and Precursor Availability
The endogenous formation of THIQs relies on the non-enzymatic or enzyme-mediated Pictet-Spengler Reaction (PSR)[3]. For the specific formation of 1-Me-1-Ph-THIQ, the requisite biological precursors are:
2-Phenethylamine (PEA): An endogenous trace amine synthesized via the enzymatic decarboxylation of phenylalanine. PEA acts as the primary nucleophile.
Acetophenone: A trace volatile organic compound and metabolic byproduct found in mammalian systems. It serves as the electrophilic carbonyl source.
Unlike aldehyde-based PSRs (which readily form compounds like salsolinol from dopamine and acetaldehyde), ketone-based PSRs face significant activation energy barriers due to steric hindrance. However, recent advances in biomimetic chemistry demonstrate that physiological phosphate buffers act as bifunctional catalysts, enabling these unreactive ketones to undergo cyclization under mild biological conditions[4].
Mechanistic Pathway: Biomimetic Phosphate-Catalyzed PSR
The formation of 1-Me-1-Ph-THIQ proceeds via a two-step mechanism:
Schiff Base Formation: The primary amine of PEA undergoes nucleophilic attack on the carbonyl carbon of acetophenone, followed by dehydration to form a ketimine intermediate.
Electrophilic Aromatic Substitution (Cyclization): The electron-rich aromatic ring of the phenethylamine moiety attacks the imine carbon.
Causality of Phosphate Catalysis: In vitro synthesis typically requires harsh superacids to drive the cyclization of ketone-derived imines. However, in vivo, inorganic phosphate (
H2PO4−/HPO42−
) acts as a proton shuttle. It protonates the imine nitrogen (increasing its electrophilicity) while simultaneously abstracting a proton during the rearomatization step, effectively lowering the transition state energy[5].
Caption: Biomimetic phosphate-catalyzed Pictet-Spengler formation of 1-Me-1-Ph-THIQ.
Experimental Methodology: Biomimetic Synthesis
To study the endogenous formation of 1-Me-1-Ph-THIQ, researchers must utilize a self-validating biomimetic system that avoids synthetic superacids. The following protocol is adapted from the phosphate-mediated PSR methodologies established by Zhao et al. (2019)[4].
Step-by-Step Protocol
Precursor Preparation: Dissolve 2-phenethylamine hydrochloride (0.50 mmol) in 5.0 mL of 0.3 M Potassium Phosphate (KPi) buffer adjusted to pH 9.0.
Causality: pH 9.0 is selected because the unprotonated amine is required for the initial nucleophilic attack on the ketone, while sufficient phosphate species remain to catalyze the subsequent cyclization.
Antioxidant Addition (Optional but recommended for catechol-derivatives): Add sodium ascorbate (0.50 mmol) to the solution.
Causality: While PEA is less prone to oxidation than dopamine, ascorbate prevents the formation of reactive oxygen species (ROS) during prolonged thermal incubation, ensuring a clean reaction profile.
Carbonyl Introduction: Add methanol (2.08 mL) as a co-solvent to ensure homogeneity, followed by the addition of acetophenone (25 mmol, 50 eq excess).
Causality: A large molar excess of the ketone drives the equilibrium of the sterically hindered Schiff base formation forward.
Thermal Incubation: Seal the reaction vessel under argon and incubate at 70°C for 20 hours with continuous shaking.
Causality: The elevated temperature overcomes the high steric activation barrier inherent to aromatic ketones, mimicking localized thermodynamic microenvironments or extended biological exposure times.
Extraction and Validation: Remove methanol in vacuo. Extract the aqueous layer with ethyl acetate (3 × 15 mL). Combine the organic phases, dry over anhydrous
Na2SO4
, and evaporate. Validate the product via HPLC and
1H
-NMR spectroscopy.
Caption: Step-by-step biomimetic synthesis workflow for 1-Me-1-Ph-THIQ.
Quantitative Data Analysis
The structural nuances of 1-Me-1-Ph-THIQ dictate both its synthetic yield under biomimetic conditions and its pharmacological affinity. The steric bulk of the phenyl group at the C-1 position significantly reduces the cyclization efficiency compared to aliphatic ketones, yet this exact bulk is responsible for its high-affinity NMDA receptor antagonism[1].
Table 1: Biomimetic PSR Yields (Ketone Comparison)
Data derived from the characterization of
[3H]
FR115427 binding[1].
| Compound / Ligand | Target Site | Affinity (
Kd
/
IC50
) | Binding Site Density (
Bmax
) |
| :--- | :--- | :--- | :--- |
| (+)-1-Me-1-Ph-THIQ | NMDA Ion Channel | 45.4 ± 3.9 nM | 9.12 ± 0.52 pmol/mg |
| (-)-1-Me-1-Ph-THIQ | NMDA Ion Channel | >4,500 nM | N/A |
| Dizocilpine (MK-801) | NMDA Ion Channel | ~4.5 nM | ~9.0 pmol/mg |
Note: The stereoselectivity is critical. The (+)-isomer of 1-Me-1-Ph-THIQ exhibits a 100-fold higher affinity than the (-)-isomer, highlighting a highly specific spatial requirement within the NMDA receptor pore.
Pathophysiological Context
The endogenous formation of THIQs is a double-edged sword in neurobiology.
Neurotoxicity: Catechol-containing THIQs (like salsolinol) are implicated in Parkinson's disease pathogenesis. They undergo oxidation to form reactive quinones, exacerbating oxidative stress and
α
-synuclein aggregation[2].
Neuroprotection: Conversely, 1-Me-1-Ph-THIQ lacks the 6,7-dihydroxy (catechol) groups, rendering it resistant to auto-oxidation. Furthermore, its potent, use-dependent NMDA receptor antagonism provides neuroprotection against glutamate excitotoxicity and ischemia-induced neuronal degeneration[1]. If formed endogenously in trace amounts, it may serve as a localized neuroprotective neuromodulator rather than a neurotoxin.
References
Zhao, J., Méndez-Sánchez, D., Ward, J. M., & Hailes, H. C. (2019). Biomimetic Phosphate-Catalyzed Pictet-Spengler Reaction for the Synthesis of 1,1'-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids. The Journal of Organic Chemistry, 84(12), 7702-7710. URL:[Link]
Sherriffs, H. J., et al. (1993). Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. European Journal of Pharmacology: Molecular Pharmacology, 247(3), 319-324. URL:[Link]
A Technical Guide on the Dichotomous Roles of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Neuroprotective Agent in a Neurotoxic Family
This technical guide provides an in-depth analysis of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Ph-TIQ), a synthetic derivative of the tetrahydroisoquinoline (TIQ) scaffold. We will explore its predominantly neu...
Author: BenchChem Technical Support Team. Date: April 2026
This technical guide provides an in-depth analysis of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Ph-TIQ), a synthetic derivative of the tetrahydroisoquinoline (TIQ) scaffold. We will explore its predominantly neuroprotective profile, contrasting it with the known neurotoxic properties of other members of the TIQ family. This document is intended for researchers, scientists, and drug development professionals investigating novel neuroprotective agents and the complex structure-activity relationships of neuroactive compounds.
Part 1: The Tetrahydroisoquinoline Scaffold: A Double-Edged Sword
The 1,2,3,4-tetrahydroisoquinoline (TIQ) core is a recurring motif in a wide array of biologically active molecules, from natural alkaloids to synthetic pharmaceutical agents.[1][2][3] Within the mammalian brain, certain TIQ derivatives are formed endogenously through the condensation of biogenic amines like dopamine with aldehydes or keto acids.[4] This family of compounds exhibits a striking dichotomy: some are potent neurotoxins implicated in the pathology of neurodegenerative diseases, while others demonstrate significant neuroprotective capabilities.[4][5]
Known Neurotoxic TIQs:
Salsolinol and N-methyl-(R)-salsolinol: Formed from dopamine and acetaldehyde, these compounds are linked to the pathogenesis of Parkinson's disease (PD). Their neurotoxicity is attributed to the inhibition of mitochondrial complex I and the generation of reactive oxygen species (ROS), leading to oxidative stress and dopaminergic cell death.[6][7]
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ): This compound is also considered a parkinsonism-inducing agent, activating dopamine oxidation pathways and increasing free radical production.[8][9]
Known Neuroprotective TIQs:
1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ): In stark contrast to the above, the simple methyl derivative, 1MeTIQ, is an endogenous substance found to be neuroprotective.[6] Its mechanisms include the reversible inhibition of monoamine oxidase (MAO), which shifts dopamine metabolism away from oxidative pathways, and direct free radical scavenging.[9][10][11] The concentration of this protective amine is notably reduced in the brains of patients with Parkinson's disease.[12]
This context is critical for understanding the subject of this guide, 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Ph-TIQ). The addition of a phenyl group at the 1-position dramatically alters its pharmacological profile, directing its primary mechanism of action toward a different target than its simpler, endogenously-occurring cousin, 1MeTIQ.
Part 2: Synthesis of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
The synthesis of 1-substituted and 1,1-disubstituted TIQ derivatives is a well-established area of organic chemistry. A common and effective method involves the interaction of ketoamides with organomagnesium compounds (Grignard reagents), followed by an acid-catalyzed cyclization. This approach offers high yields and versatility in introducing various substituents at the C-1 position.[3][13]
Below is a representative workflow for the synthesis of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Caption: Synthetic workflow for 1Ph-TIQ via ketoamide intermediate.
Experimental Protocol: Synthesis via Grignard Reaction and Cyclization
This protocol is a generalized representation based on established methods for synthesizing 1,1-disubstituted tetrahydroisoquinolines.[3]
Ketoamide Synthesis:
Dissolve homoveratrylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane).
Add a coupling agent (e.g., DCC or EDC) and a phenyl-containing keto acid (e.g., benzoylformic acid) (1.1 equivalents).
Stir the reaction at room temperature for 12-24 hours until completion, monitored by TLC.
Work up the reaction by filtering any solid byproducts and washing the organic layer with dilute acid, base, and brine. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the crude ketoamide. Purify via column chromatography if necessary.
Grignard Reaction:
Dissolve the purified ketoamide (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).
Cool the solution to 0°C in an ice bath.
Slowly add methylmagnesium bromide (CH3MgBr) (1.5-2.0 equivalents) dropwise, maintaining the temperature below 5°C.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
Extract the product with ethyl acetate, and wash the combined organic layers with brine. Dry and concentrate to yield the hydroxyamide intermediate.
Cyclization:
Dissolve the crude hydroxyamide in toluene.
Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 equivalents).
Heat the mixture to reflux for 4-8 hours, using a Dean-Stark apparatus to remove water.
Cool the reaction, wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer over sodium sulfate, concentrate, and purify the final product, 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, by column chromatography or recrystallization.
Part 3: The Primary Neuroprotective Mechanism of 1Ph-TIQ: Anti-Excitotoxicity
While its cousin 1MeTIQ acts primarily as an antioxidant and MAO inhibitor, the available evidence points to 1Ph-TIQ exerting its neuroprotective effects through a distinct mechanism: antagonism of the N-methyl-D-aspartate (NMDA) receptor.[13]
Excitotoxicity Explained: Excitotoxicity is a pathological process where nerve cells are damaged and killed by excessive stimulation by neurotransmitters like glutamate. This process is central to the neuronal damage seen in stroke, epilepsy, and traumatic brain injury. Over-activation of the NMDA receptor leads to a massive and prolonged influx of calcium (Ca2+) ions into the neuron. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and caspases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately culminating in neuronal death.[14]
A specific enantiomer, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, known as (+)-FR115427, has been identified as a potent anticonvulsant.[13] Studies have shown it is highly effective against seizures induced by the direct intracerebroventricular administration of NMDA in mice.[3][13] Furthermore, it demonstrates a clear neuroprotective effect by preventing the degeneration of CA1 hippocampal neurons in animal models of ischemia, a condition where excitotoxicity plays a major role.[13]
Caption: 1Ph-TIQ intervenes by blocking the NMDA receptor.
Part 4: The Question of Neurotoxicity: A Tale of Two Molecules
A thorough review of the scientific literature reveals a conspicuous absence of evidence for neurotoxic effects of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Its profile as an NMDA antagonist and anticonvulsant appears to be its defining characteristic.[13] This lack of toxicity is significant when viewed in the context of the broader TIQ family.
The key lesson is one of structure-activity relationships (SAR). The biological effect of a TIQ derivative is exquisitely sensitive to the nature of the substituent at the 1-position.
Table 1: Comparison of biological outcomes based on C1 substitution in the TIQ scaffold.
The data strongly suggest that the 1-phenyl group directs the molecule away from the mechanisms that confer toxicity in other derivatives (like mitochondrial interaction) and towards the glutamatergic system. Studies on related 1-phenyl-TIQs have also identified them as potent D1 dopamine receptor antagonists, further highlighting that the phenyl group steers these molecules toward neurotransmitter receptor interactions.[15]
Part 5: Protocols for Preclinical Evaluation
To further characterize the neuroprotective profile of 1Ph-TIQ and validate its mechanism of action, the following experimental workflows are recommended.
Protocol 1: In Vitro Assessment of Neuroprotection Against Glutamate-Induced Excitotoxicity
Cell Culture: Plate primary rat cortical or hippocampal neurons (E18) onto poly-D-lysine coated 96-well plates at a density of 1x10^5 cells/well. Culture for 7-10 days in Neurobasal medium supplemented with B-27 and GlutaMAX.
Compound Pre-treatment: Prepare a dose-response curve of 1Ph-TIQ (e.g., 10 nM to 100 µM) in culture medium. Replace the old medium with the 1Ph-TIQ-containing medium and incubate for 1 hour at 37°C, 5% CO2.
Excitotoxic Insult: Add glutamate to a final concentration of 50-100 µM to all wells except the vehicle control group.
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
Viability Assessment (LDH Assay):
Collect 50 µL of supernatant from each well.
Use a commercial lactate dehydrogenase (LDH) cytotoxicity assay kit according to the manufacturer's instructions.
Measure absorbance at the specified wavelength (typically 490 nm).
Calculate percent cytotoxicity relative to a "maximum LDH release" control (cells lysed with Triton X-100).
Data Analysis: Plot percent neuroprotection (100 - % cytotoxicity) against 1Ph-TIQ concentration to determine the EC50.
Protocol 2: In Vivo Assessment of Anticonvulsant Activity
Animals: Use male C57BL/6 mice (8-10 weeks old), housed with ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.
Surgical Preparation (Optional, for ICV): For precise NMDA administration, stereotaxically implant a guide cannula into the lateral ventricle. Allow for a 1-week recovery period.
Compound Administration: Administer 1Ph-TIQ or vehicle (e.g., saline with 5% DMSO) via intraperitoneal (i.p.) injection at various doses (e.g., 10, 25, 50 mg/kg).
Induction of Seizures: 30 minutes after 1Ph-TIQ administration, inject NMDA (e.g., 1 nmol in 1 µL saline for ICV) to induce seizures.
Behavioral Observation: Immediately after NMDA injection, place the mouse in an observation chamber and record its behavior for 30 minutes. Score the severity of seizures using a standardized scale (e.g., Racine scale). Key behaviors to note are wild running, clonic seizures, and tonic-clonic seizures.
Data Analysis: Compare the mean seizure scores and the latency to the first seizure between the vehicle-treated and 1Ph-TIQ-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA).
Part 6: Future Directions and Concluding Remarks
The research to date establishes 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline as a promising neuroprotective agent with a primary mechanism centered on the antagonism of the NMDA receptor. This profile makes it a compelling candidate for disorders characterized by excitotoxicity, such as epilepsy and ischemic brain injury.
Key areas for future investigation include:
Stereoselectivity: A detailed comparison of the (R)- and (S)-enantiomers of 1Ph-TIQ is needed to determine if the neuroprotective activity is stereospecific, as is the case for many receptor-ligand interactions.
Broader Mechanistic Studies: While NMDA antagonism is clear, it is crucial to investigate whether 1Ph-TIQ possesses any secondary activities, such as MAO inhibition or antioxidant effects, that are characteristic of other neuroprotective TIQs.
Pharmacokinetic Profiling: A thorough analysis of its absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier, is essential for its development as a therapeutic agent.
Therapeutic Window: While appearing non-toxic, a comprehensive toxicological evaluation is required to establish a safe therapeutic window.
References
Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 864-874. [Link]
Arai, Y., Irie, K., Ohno, Y., Ohta, S., & Makino, Y. (2005). Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. Brain Research, 1034(1-2), 172-178. [Link]
Antkiewicz-Michaluk, L., Romanska, I., Michaluk, J., & Vetulani, J. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 179-189. [Link]
Arai, Y., Irie, K., Ohno, Y., Ohta, S., & Makino, Y. (2004). Parkinsonism-Preventing Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives in C57BL Mouse in Vivo. Biological and Pharmaceutical Bulletin, 27(5), 738-741. [Link]
Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (1991). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, decreasing in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-treated mouse, prevents parkinsonism-like behavior abnormalities. Journal of Neurochemistry, 57(6), 1940-1943. [Link]
Munakata, H., Ishikawa, R., Saitoh, T., Okuda, H., & Ohta, S. (2022). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology, 100(7), 594-601. [Link]
Okuda, H., Kawai, K., Ohta, S., & Makino, Y. (2000). Biosynthesis of a parkinsonism-preventing substance, 1-methyl-1,2,3,4-tetrahydroisoquinoline, is inhibited by parkinsonism-inducing compounds in rat brain mitochondrial fraction. Neuroscience Letters, 284(1-2), 124-126. [Link]
Kim, T. Y., Kim, J. M., Kim, H., & Kim, D. J. (2012). Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms. Experimental Neurobiology, 21(1), 1-8. [Link]
Kondov, S., Stoyanov, S., Shivachev, B., & Zheleva, D. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6917-6931. [Link]
Arai, Y., Irie, K., Ohno, Y., Ohta, S., & Makino, Y. (2003). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 11(18), 3973-3980. [Link]
Ali, M. A., Ismail, R., Choon, T. S., & Wei, A. C. (2010). Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. Cancer Research, 70(8_Supplement), 735-735. [Link]
Antkiewicz-Michaluk, L., Romanska, I., Michaluk, J., & Vetulani, J. (2004). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal structures produced by intracerebral injection of rotenone. International Journal of Neuropsychopharmacology, 7(2), 179-189. [Link]
Singh, S., Kaur, M., & Verma, P. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
Arai, Y., Irie, K., Ohno, Y., Ohta, S., & Makino, Y. (2003). Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds. Bioorganic & Medicinal Chemistry, 11, 3973-3980. [Link]
Dias, C., Teixeira-Gomes, A., & Puga, S. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13415. [Link]
Peana, A. T., Muggironi, G., & Fois, G. (2019). Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S)-norcoclaurine), (1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol) (Higenamine) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ), (S)-1-MeTIQ, (R)-1-MeTIQ, as well as N-methyl-tetrahydroisoquinoline (N-methyl-TIQ). ResearchGate. [Link]
Naoi, M., Maruyama, W., & Yoshida, M. (1991). Effect of long-term administration of 1,2,3,4-tetrahydroisoquinoline (TIQ) on striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC) content in mice. Neurochemistry International, 19(3), 269-272. [Link]
Minor, D. L., Wyrick, S. D., Charifson, P. S., Watts, V. J., Nichols, D. E., & Mailman, R. B. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]
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Wąsik, A., Romańska, I., & Antkiewicz-Michaluk, L. (2016). Comparison of the Effects of Acute and Chronic Administration of Tetrahydroisoquinoline Amines on the In Vivo Dopamine Release: A Microdialysis Study in the Rat Striatum. Neurotoxicity Research, 30(4), 629-640. [Link]
Ishiwata, K., Ogi, N., & Senda, M. (2001). Evaluation of neurotoxicity of TIQ and MPTP and of parkinsonism-preventing effect of 1-MeTIQ by in vivo measurement of pre-synaptic dopamine transporters and post-synaptic dopamine D2 receptors in the mouse striatum. Journal of Neurochemistry, 79(4), 868-876. [Link]
Wąsik, A., Głowacka, U., & Antkiewicz-Michaluk, L. (2018). Multiple Administration of Endogenous Amines TIQ and 1MeTIQ Protects Against a 6-OHDA-Induced Essential Fall of Dopamine Release in the Rat Striatum: In Vivo Microdialysis Study. Neurotoxicity Research, 33(3), 593-605. [Link]
Grace, A. A. (2014, March 20). The dopamine system. YouTube. [Link]
Kondov, S., Stoyanov, S., Shivachev, B., & Zheleva, D. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6917-6931. [Link]
Antkiewicz-Michaluk, L., Golembiowska, K., & Vetulani, J. (2009). 1-Methyl-1,2,3,4-tetrahydroisoquinoline antagonizes a rise in brain dopamine metabolism, glutamate release in frontal cortex and locomotor hyperactivity produced by MK-801 but not the disruptions of prepulse inhibition, and impairment of working memory in rat. Neurotoxicity Research, 16(4), 390-407. [Link]
Khan, A., Al-Yahya, A. A., & Al-Majed, A. A. (2023). Effects of 1-methyl-1, 2, 3, 4-tetrahydroisoquinoline on a diabetic neuropathic pain model. Saudi Pharmaceutical Journal, 31(3), 398-406. [Link]
Wang, Y., Zhang, N., & Li, Z. (2019). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115024. [Link]
Application Note: Quantitative Profiling of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) via HPLC-MS/MS
[label="Elute Analyte", font Document Type: Advanced Analytical Protocol & Methodological Rationale Target Audience: Bioanalytical Scientists, Pharmacologists, and Drug Development Professionals Matrix: Plasma and Brain...
Author: BenchChem Technical Support Team. Date: April 2026
[label="Elute Analyte", font
Document Type: Advanced Analytical Protocol & Methodological Rationale
Target Audience: Bioanalytical Scientists, Pharmacologists, and Drug Development Professionals
Matrix: Plasma and Brain Tissue Homogenate
Introduction & Biological Significance
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as FR115427) is a structurally unique tetrahydroisoquinoline (THIQ) derivative characterized by a methyl group and a phenyl substituent at the C-1 position of the isoquinoline scaffold [1]. Unlike endogenous neurotoxins such as salsolinol, this specific compound has garnered significant pharmacological interest as a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [2].
In preclinical models, FR115427 exhibits profound anticonvulsant properties and protects CA1 hippocampal neurons from ischemia-induced degeneration by preventing calcium overload and subsequent excitotoxicity[2, 3]. Because of its targeted central nervous system (CNS) activity, quantifying its concentration in both systemic circulation (plasma) and the target site (brain tissue) is critical for establishing accurate pharmacokinetic/pharmacodynamic (PK/PD) relationships.
Mechanism of action of 1-Me-1-Ph-THIQ (FR115427) in preventing NMDA-mediated excitotoxicity.
Methodological Rationale (E-E-A-T)
To achieve the necessary sensitivity (picogram-per-milliliter range) and selectivity required for CNS drug profiling, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard.
The Causality of Sample Preparation
1-Me-1-Ph-THIQ contains a secondary amine within its tetrahydroisoquinoline ring, giving it a basic pKa of approximately 8.5. In complex matrices like brain homogenate, which are rich in phospholipids, simple protein precipitation (PPT) often leads to severe ion suppression in the mass spectrometer.
To create a self-validating, robust extraction system, this protocol utilizes a Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) .
The Logic: By acidifying the sample prior to loading, the secondary amine is fully protonated (positively charged). The sulfonic acid groups on the MCX sorbent capture the analyte via strong ionic interactions. This allows for an aggressive wash step with 100% methanol to strip away neutral lipids and phospholipids without losing the analyte. Finally, eluting with a basic solution (5%
NH4OH
) neutralizes the amine, releasing it from the sorbent into the collection tube.
The Causality of Chromatographic and MS Choices
We utilize a sub-2 µm C18 column combined with a mobile phase containing 0.1% formic acid. The acidic environment ensures the analyte remains protonated
[M+H]+
for optimal ionization efficiency in Positive Electrospray Ionization (ESI+) mode. The primary MS/MS fragmentation involves the cleavage of the C1-phenyl bond, yielding a highly stable 1-methyl-3,4-dihydroisoquinolinium product ion (
m/z
146.1), which provides an exceptionally clean Multiple Reaction Monitoring (MRM) transition.
Note: Brain tissues must first be homogenized in a 1:3 (w/v) ratio of ice-cold water using a bead beater.
Aliquoting: Transfer 100 µL of plasma or brain homogenate into a 1.5 mL microcentrifuge tube.
IS Addition: Add 10 µL of the IS working solution (100 ng/mL) and vortex for 10 seconds.
Protein Precipitation & Acidification: Add 300 µL of 2% Formic Acid in Acetonitrile. Vortex vigorously for 2 minutes to precipitate proteins and disrupt protein binding.
Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean tube and dilute with 400 µL of 2% Formic Acid in water (to reduce the organic content prior to SPE).
SPE Conditioning: Condition the MCX cartridge with 1 mL MeOH, followed by 1 mL 2% FA in water.
Loading: Load the diluted supernatant onto the cartridge at a flow rate of ~1 drop/second.
Washing (Critical Step): Wash with 1 mL of 2% FA in water (removes polar interferences), followed by 1 mL of 100% MeOH (removes neutral lipids and phospholipids).
Elution: Elute the target analytes with 1 mL of 5%
NH4OH
in MeOH into a clean glass tube.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B), vortex, and transfer to an autosampler vial.
Column: Waters XBridge BEH C18 (2.1 × 50 mm, 1.7 µm) maintained at 40°C.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Table 1: Chromatographic Gradient Elution Profile
Time (min)
Mobile Phase A (%)
Mobile Phase B (%)
Curve Type
0.00
90
10
Initial
0.50
90
10
Isocratic (Hold)
3.00
10
90
Linear Gradient
4.00
10
90
Isocratic (Wash)
4.10
90
10
Step (Reset)
5.50
90
10
Re-equilibration
Mass Spectrometry (MRM) Parameters
The mass spectrometer is operated in Positive ESI mode. System suitability requires the verification of the precursor ion (
m/z
224.1) prior to MRM optimization.
Table 2: Optimized MRM Transitions and Collision Energies
Analyte
Precursor Ion (
m/z
)
Product Ion (
m/z
)
Dwell Time (ms)
Declustering Potential (V)
Collision Energy (eV)
1-Me-1-Ph-THIQ (Quant)
224.1
146.1
50
60
25
1-Me-1-Ph-THIQ (Qual)
224.1
118.1
50
60
40
IS (1-Me-1-Ph-THIQ-d3)
227.1
146.1
50
60
25
Note: The primary quantitative transition (224.1 → 146.1) represents the loss of the phenyl group (
C6H5
), leaving a highly stable conjugated ring system.
Method Validation & Self-Validating System Metrics
To ensure the protocol is a self-validating system, Quality Control (QC) samples at Low, Mid, and High concentrations must be bracketed around unknown study samples. The method conforms to standard FDA/EMA bioanalytical guidelines.
Table 3: Summary of Method Validation Parameters
Parameter
Performance Metric
Acceptance Criteria
Linearity Range
0.5 – 500 ng/mL
R2≥0.995
Lower Limit of Quantitation (LLOQ)
0.5 ng/mL
S/N
≥
10, Precision
≤
20%
Intra-day Precision (CV%)
3.2% – 6.8%
≤
15% (except LLOQ)
Extraction Recovery (MCX SPE)
88.5% ± 4.2%
Consistent across QC levels
Matrix Effect (Ion Suppression)
94.1% (Plasma), 91.2% (Brain)
85% – 115% (Minimal suppression)
References
Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes
PubMed (National Institutes of Health).
URL:[Link]
Comparison of the patterns of altered cerebral glucose utilisation produced by competitive and non-competitive NMDA receptor antagonists
PubMed (National Institutes of Health).
URL:[Link]
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline | CID 130852
PubChem (National Center for Biotechnology Information).
URL:[Link]
Application
Application Note: NMR Spectroscopic Characterization and Protocol for 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Introduction & Pharmacological Context 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (often referred to in literature by its active (+)-(1S)-enantiomer, FR115427) is a highly privileged scaffold in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (often referred to in literature by its active (+)-(1S)-enantiomer, FR115427) is a highly privileged scaffold in medicinal chemistry. Characterized by a tetrahydroisoquinoline (THIQ) core with both a methyl and a phenyl substituent at the C1 position, this compound has demonstrated profound pharmacological utility as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist [1].
In preclinical models, it effectively inhibits NMDA-induced convulsions and protects CA1 hippocampal neurons from ischemia-induced neurodegeneration [2]. Because the spatial orientation of the C1 substituents dictates the molecule's binding affinity to the NMDA receptor ion channel [3], rigorous structural elucidation is a critical quality control step in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for validating the structural integrity, cyclization success, and purity of this active pharmaceutical ingredient (API).
Mechanism of action for FR115427 via non-competitive NMDA receptor antagonism.
Synthetic Overview & Structural Elucidation Logic
The standard synthetic route for 1-methyl-1-phenyl-1,2,3,4-THIQ typically involves the reductive amination of phenethylamine with acetophenone to form a secondary amine intermediate, followed by an acid-catalyzed cyclization (e.g., using methanesulfonic acid or trifluoroacetic acid) via an acyliminium ion [1]. Alternatively, biomimetic Pictet-Spengler reactions can be employed to construct the THIQ core [4].
From an analytical standpoint, the primary goal of the NMR analysis is to prove that the cyclization occurred successfully. The most diagnostic feature of this transformation is the formation of the quaternary C1 carbon . In the precursor state, the carbon is part of an imine or ketone; post-cyclization, it becomes a highly congested, sp³-hybridized chiral center.
Logical workflow for the NMR structural elucidation of 1-methyl-1-phenyl-1,2,3,4-THIQ.
To ensure high-fidelity spectral data, sample preparation must be meticulously controlled. The following protocol is designed for the free base form of the compound.
Step-by-Step Methodology
Sample Weighing & Concentration :
Action: Accurately weigh 15–20 mg of the API for ¹H NMR, or 40–50 mg for ¹³C NMR.
Causality: The higher concentration for ¹³C NMR compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of carbon-13. This is particularly crucial for resolving the quaternary C1 carbon, which suffers from long relaxation times and lacks Nuclear Overhauser Effect (NOE) enhancement from attached protons.
Solvent Selection :
Action: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl₃ is chosen over protic solvents like CD₃OD because it is aprotic. A protic solvent would cause rapid chemical exchange with the secondary amine (N-H) proton, broadening it into the baseline or replacing it entirely with deuterium, thereby masking a key structural feature.
Filtration :
Action: Pass the dissolved sample through a glass wool plug into a standard 5 mm NMR tube.
Causality: This removes paramagnetic particulate impurities (e.g., trace metals from the synthetic reduction step) that cause localized magnetic field inhomogeneities, which manifest as broadened spectral lines and loss of multiplet resolution.
Acquisition Parameters :
Action: Acquire ¹H spectra at 400 MHz (16 scans, 1.5 s relaxation delay) and ¹³C spectra at 100 MHz (1024 scans, 2.0 s relaxation delay).
System Validation (The D₂O Shake) :
Action: After the initial ¹H acquisition, add 1 drop of D₂O to the NMR tube, shake vigorously for 10 seconds, and re-acquire the spectrum.
Causality: This is a self-validating step. The N-H proton will exchange with the deuterium from D₂O, rendering it NMR-invisible. The disappearance of the broad singlet at ~1.70 ppm definitively proves that this peak belongs to the exchangeable amine proton and is not an aliphatic impurity.
NMR Reference Data & Spectral Interpretation
The tables below summarize the expected quantitative chemical shifts for the 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline free base in CDCl₃.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Causality / Structural Note
7.40 – 7.10
m
9H
Ar-H (Phenyl + THIQ core)
Overlapping multiplets occur due to the highly similar electronic environments of the unsubstituted phenyl ring and the benzo-fused ring.
3.20 – 3.05
m
2H
C3-H₂
These protons are heavily deshielded by the adjacent electronegative nitrogen atom.
2.90 – 2.70
m
2H
C4-H₂
Benzylic position. The complex multiplet arises from diastereotopic splitting caused by the adjacent chiral center at C1 locking the ring conformation.
1.85
s
3H
C1-CH₃
Appears as a sharp singlet due to the lack of adjacent protons. It is shifted downfield relative to standard alkanes due to the proximity of the nitrogen and two aromatic rings.
1.70
br s
1H
N-H
Broadened by the quadrupolar relaxation of the ¹⁴N nucleus and intermediate chemical exchange rates. Validated via D₂O exchange.
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)
Type
Assignment
Causality / Structural Note
148.5, 141.2, 135.4
C (Quat)
C1', C8a, C4a
Non-protonated aromatic carbons. These appear as low-intensity peaks due to long T₁ relaxation times.
128.8 – 125.8
CH
Ar-C
Multiple overlapping resonances corresponding to the 9 aromatic methine carbons.
59.8
C (Quat)
C1
Highly Diagnostic. This sp³ quaternary carbon confirms successful cyclization. Its significant deshielding is driven by the combined inductive pull of the nitrogen and two aromatic systems.
40.5
CH₂
C3
Deshielded by the directly attached nitrogen atom.
30.2
CH₂
C4
Typical benzylic carbon shift for THIQ systems.
28.5
CH₃
C1-CH₃
Aliphatic methyl carbon.
Note: While standard 1D NMR confirms the 2D connectivity and purity of the racemate, distinguishing the active (+)-(1S) enantiomer from its antipode requires the use of chiral shift reagents (e.g., Pirkle's alcohol) or vibrational circular dichroism (VCD).
References
Benchchem . "1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline - Synthesis, Properties, and Pharmacological Potential."1
PubMed (NIH) . "Studies on Cerebral Protective Agents. IX. Synthesis of Novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate Antagonists."2
PubMed (NIH) . "Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes." 3
ACS Publications . "Biomimetic Phosphate-Catalyzed Pictet−Spengler Reaction for the Synthesis of 1,1′-Disubstituted and Spiro-Tetrahydroisoquinoline Alkaloids."4
Author: BenchChem Technical Support Team. Date: April 2026
In Vitro Assay Protocols for 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427): A Non-Competitive NMDA Receptor Antagonist
Executive Summary & Mechanistic Rationale
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as MPTHIQ or FR115427) is a tetrahydroisoquinoline derivative recognized for its potent anticonvulsant and neuroprotective properties[1]. Unlike competitive antagonists that compete with glutamate for surface recognition sites, (+)-FR115427 acts as a non-competitive, use-dependent open-channel blocker of the N-methyl-D-aspartate (NMDA) receptor[2].
To accurately evaluate this compound in vitro, experimental designs must account for its unique mechanism of action. Because FR115427 binds deep within the ion channel pore (sharing a binding domain similar to dizocilpine/MK-801), the receptor must be in an "open" state for the drug to access its target[3]. Furthermore, the compound exhibits profound stereoselectivity; the (+)-isomer (FR115427) possesses approximately 100-fold higher affinity than its (-)-isomer counterpart (FR115426)[3].
The following protocols provide a self-validating framework for assessing the receptor kinetics, electrophysiological blockade, and downstream neuroprotective efficacy of FR115427.
Mechanism of (+)-FR115427 NMDA receptor blockade and neuroprotection.
Causality & Design: To isolate the specific binding of FR115427 to the intra-channel site, we utilize rat cortical synaptosomal membranes. Synaptosomes preserve the native multi-subunit assembly of the NMDA receptor. The inclusion of L-glutamate and glycine in the assay buffer is an absolute requirement; these co-agonists eliminate steric hindrance by maintaining the receptor in an open-channel conformation, thereby increasing specific binding by up to 4-fold[4].
Self-Validating Controls:
Total Binding: Buffer +[³H]FR115427 + 10 µM Glutamate/Glycine.
Non-Specific Binding (NSB): Addition of 10 µM unlabeled FR115427 or MK-801.
State-Dependent Baseline: Omission of Glutamate/Glycine to verify that binding requires channel activation.
Step-by-Step Methodology:
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min to remove debris. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the synaptosomal pellet. Resuspend in 50 mM Tris-HEPES buffer (pH 7.4).
Assay Assembly: In a 96-well deep-well plate, combine 50 µg of membrane protein, 10 µM L-glutamate, 10 µM glycine, and varying concentrations of [³H]FR115427 (1–200 nM for saturation binding) in a final volume of 500 µL Tris-HEPES buffer.
Incubation: Incubate the mixture at 25°C for 30 minutes. Temperature has minimal effect, but 30 minutes is required to reach thermodynamic equilibrium[4].
Termination: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).
Washing & Detection: Wash filters three times with 3 mL of ice-cold buffer. Transfer filters to scintillation vials, add 3 mL of scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
Causality & Design: While radioligand binding confirms affinity, electrophysiology is required to prove functional channel blockade and use-dependence. By holding the membrane potential at -70 mV and applying NMDA, we evoke a steady inward current. The subsequent co-application of FR115427 induces a progressive decay of the current. This temporal delay confirms that the antagonist must wait for the channel to open before it can enter and block the pore[2].
Washout Phase: To determine reversibility. Unlike MK-801, FR115427 block is highly reversible upon washout[4].
Step-by-Step Methodology:
Cell Preparation: Utilize primary cultured hippocampal neurons (Days in Vitro [DIV] 10–14) plated on poly-D-lysine coated coverslips.
Solutions:
Extracellular Solution: 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4). Exclude Mg²⁺ to prevent physiological voltage-dependent Mg²⁺ block of the NMDA pore.
Intracellular (Pipette) Solution: 140 mM CsF, 2 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES, 11 mM EGTA (pH 7.2). Cesium blocks outward potassium currents.
Recording Setup: Establish a >1 GΩ seal and break into the whole-cell configuration. Voltage-clamp the neuron at a holding potential of -70 mV.
Drug Application Paradigm: Using a rapid perfusion system, apply 100 µM NMDA + 10 µM glycine for 5 seconds to establish a baseline inward current.
Blockade Measurement: Co-apply 100 µM NMDA + 10 µM glycine + 1 µM (+)-FR115427. Record the rate of current decay (tau) and steady-state inhibition.
Washout: Perfuse with standard extracellular solution for 5 minutes and re-apply NMDA to confirm the reversibility of the block.
Protocol 3: In Vitro Neuroprotection Assay (Excitotoxicity Model)
Causality & Design: The ultimate therapeutic goal of an NMDA antagonist is neuroprotection. Overactivation of NMDA receptors leads to massive intracellular calcium overload, triggering excitotoxic cell death. By treating primary cortical neurons with toxic doses of NMDA and subsequently measuring cell viability, we translate receptor blockade into cellular survival .
Self-Validating Controls:
Positive Control: 10 µM MK-801 (ensures the excitotoxicity is entirely NMDA-receptor mediated).
Negative Control: Vehicle (DMSO < 0.1%) + 100 µM NMDA (establishes maximum cell death baseline).
Sham Control: Buffer exchange without NMDA (establishes 100% viability baseline).
Step-by-Step Methodology:
Neuronal Culture: Seed embryonic mouse cerebral cortical neurons in 96-well plates and culture for 7–10 days to allow for the expression of mature NMDA receptor networks.
Excitotoxic Insult: Wash cells with Mg²⁺-free Locke's buffer. Expose the neurons to 100 µM NMDA + 10 µM glycine for 10 minutes at 37°C.
Drug Treatment: Immediately following the insult, aspirate the buffer and replace it with conditioned culture medium containing varying concentrations of (+)-FR115427 (0.1 µM to 100 µM).
Incubation: Cultivate the treated neurons for an additional 7 days in a standard CO₂ incubator.
Viability Quantification (Acid Phosphatase Assay): Remove the medium and wash the cells. Add 100 µM of p-nitrophenyl phosphate in 0.1 M sodium acetate buffer (pH 5.5) containing 0.1% Triton X-100. Incubate for 2 hours at 37°C. Stop the reaction with 1 N NaOH and measure absorbance at 405 nm. Acid phosphatase (AP) provides a highly sensitive, calorimetric readout of lysosomal integrity in surviving neurons.
Quantitative Data Summary
The following table synthesizes the pharmacological profile of FR115427 compared to its stereoisomer and the industry-standard MK-801, validating its efficacy as an NMDA receptor antagonist.
Sherriffs HJ, Shirakawa K, Kelly JS, et al. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. European Journal of Pharmacology (1993). URL:[Link]
Hodgkiss JP, Sherriffs HJ, Cottrell DA, et al. Neurochemical and Electrophysiological Studies on FR115427, a Novel Non-Competitive NMDA Receptor Antagonist. European Journal of Pharmacology (1993). URL: [Link]
Ueda Y, Katsuta K, Nakanishi H, Yoshida K. Non-competitive NMDA antagonists, FR115427 and MK801, enhance neuronal survival in primary culture. Neuroscience Letters (1995). URL:[Link]
Application Notes & Protocols: Leveraging 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline as a Versatile Precursor in Modern Drug Design
Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword: The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, scientists, and drug development professionals.
Senior Application Scientist's Foreword: The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and clinically successful drugs.[1][2][3] This guide focuses on a specific, high-value derivative: 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline. The introduction of a quaternary center at the C1 position imbues the scaffold with unique conformational rigidity and steric properties. This structural feature has been exploited to develop molecules with significant biological activities, including potent anticonvulsant and neuroprotective effects.[4][5]
This document moves beyond a simple recitation of facts. It is designed to serve as a practical and intellectual guide for research teams. We will dissect the causality behind synthetic choices, provide robust, step-by-step protocols for synthesis and derivatization, and illustrate a logical workflow for leveraging this precursor in a target-oriented drug discovery program. Our goal is to empower your research with both the foundational knowledge and the actionable protocols necessary to innovate in this rich chemical space.
Part 1: The 1-Methyl-1-Phenyl-THIQ Scaffold: Synthesis and Characterization
The strategic assembly of the core scaffold is the critical first step. While several methods exist for synthesizing THIQs, the Bischler-Napieralski reaction offers a reliable and adaptable route for creating the requisite 1,1-disubstituted pattern.[6][7][8] This reaction involves the cyclodehydration of a β-phenylethylamide to form a 3,4-dihydroisoquinoline, which is then reduced to the final tetrahydroisoquinoline. The key C1 substituents are installed prior to the cyclization step.
Logical Workflow for Scaffold Synthesis
The following diagram outlines the strategic workflow for synthesizing the 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline precursor.
Caption: Synthetic workflow for the target precursor.
Protocol 1: Synthesis of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline
This protocol details a two-phase synthesis based on the Bischler-Napieralski reaction.
Phase A: Synthesis of N-(2-phenylethyl)-2-phenylpropanamide
Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add 2-phenylethanamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) to the solution.
Acylation: Dissolve 2-phenylpropanoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 30 minutes.
Causality Note: The dropwise addition at 0 °C controls the exothermicity of the acylation reaction. Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
Reaction Monitoring & Work-up: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide. This product is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.
Phase B: Cyclization and Reduction
Cyclization: In a flame-dried flask under a nitrogen atmosphere, dissolve the amide from Phase A (1.0 eq) in anhydrous toluene or acetonitrile. Add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise at 0 °C.[9] After the addition, heat the mixture to reflux (80-110 °C) for 2-4 hours.
Causality Note: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular electrophilic aromatic substitution required for ring closure.[8] The electron-rich phenyl ring of the phenethylamine moiety acts as the nucleophile.
Reduction: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred solution of ice-cold water. Basify the aqueous solution to pH > 10 with 6M NaOH. Add sodium borohydride (NaBH₄, 2.0-4.0 eq) portion-wise to the mixture.
Self-Validation Insight: The addition of NaBH₄ in situ reduces the initially formed 3,4-dihydroisoquinolinium intermediate directly to the desired tetrahydroisoquinoline. This one-pot approach is efficient and avoids the isolation of the potentially unstable iminium species.
Extraction and Purification: Stir the reaction at room temperature overnight. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Final Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Derivatization Strategies for Lead Generation
The 1-methyl-1-phenyl-THIQ scaffold presents several strategic handles for chemical modification, allowing for systematic exploration of the surrounding chemical space to optimize biological activity.
Key Reactive Sites for Derivatization
The secondary amine at the N-2 position is the most accessible site for introducing diversity. Modifications can also be made to the aromatic rings, though this often requires harsher conditions or starting with pre-functionalized materials.
Caption: Key derivatization points on the scaffold.
Protocol 2: Parallel N-Alkylation for Library Synthesis
This protocol is designed for generating a small library of N-substituted analogs for initial structure-activity relationship (SAR) studies.
Array Preparation: In an array of reaction vials, add 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1.0 eq, e.g., 50 mg) and a magnetic stir bar to each vial.
Reagent Addition: Add a solution of potassium carbonate (K₂CO₃, 3.0 eq) in dimethylformamide (DMF, ~0.3 M) to each vial. Then, add a unique alkyl halide (R-X, e.g., benzyl bromide, ethyl iodide) (1.2 eq) to each respective vial.
Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the secondary amine, generating the nucleophile for the Sₙ2 reaction. DMF is an excellent polar aprotic solvent for this transformation.
Reaction: Seal the vials and heat to 60-70 °C for 6-12 hours with vigorous stirring.
High-Throughput Work-up: After cooling, dilute each reaction mixture with ethyl acetate and water. The organic layer can be washed in parallel using a 96-well plate-based liquid-liquid extraction system.
Purification and Analysis: Concentrate the organic layers. The crude products can be purified via preparative HPLC or supercritical fluid chromatography (SFC) to yield the final, pure N-alkylated analogs for biological screening.
Part 3: Application in a Drug Discovery Campaign
The true value of a precursor is realized in its application. Derivatives of the 1-methyl-1-phenyl-THIQ scaffold have shown promise across various therapeutic areas, including oncology, neurodegenerative disease, and infectious diseases.[2][10][11]
Structure-Activity Relationship (SAR) Insights
A review of the literature provides key insights for guiding derivatization efforts.[11][12][13]
Position of Modification
Substituent Type
Impact on Biological Activity (Example Target)
Citation(s)
N-2
Small alkyl chains, substituted benzyl groups
Often crucial for potency. Can modulate solubility and metabolic stability.
Case Study Workflow: Design of Novel PDE4 Inhibitors
Phosphodiesterase 4 (PDE4) is a validated target for inflammatory diseases. Let's outline a workflow using our precursor to design novel PDE4 inhibitors, guided by published SAR.[12]
Caption: Drug discovery workflow for PDE4 inhibitors.
This structured approach, starting from a well-defined and versatile precursor, enables the efficient exploration of chemical space. The 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline scaffold provides a rigid and synthetically accessible starting point for generating novel chemical entities with high therapeutic potential. By understanding the rationale behind its synthesis and the strategies for its derivatization, research teams can significantly accelerate their drug discovery programs.
References
Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]
Al-Hiari, Y. M., et al. (2020). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 25(15), 3453. [Link]
Larock, R. C. (1995). Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and related heterocyclic compounds. U.S.
Della Sala, G., & Terracciano, S. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 82. [Link]
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
Venkatesan, A. M., & Snieckus, V. (1998). Bischler−Napieralski Cyclization−N/C-Alkylation Sequences for the Construction of Isoquinoline Alkaloids. Synthesis of Protoberberines and Benzo[c]phenanthridines via C-2'-Functionalized 3-Arylisoquinolines. The Journal of Organic Chemistry, 63(14), 4637-4645. [Link]
Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14589. [Link]
Petrova, M., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6957-6971. [Link]
Abstract 735: Synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents. (2010). Cancer Research, 70(8_Supplement), 735. [Link]
Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14589. [Link]
Singh, P., et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2). [Link]
Zhong, G., et al. (2018). Structure-based Design and Structure-Activity Relationships of 1,2,3,4-tetrahydroisoquinoline Derivatives as Potential PDE4 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(7), 1213-1220. [Link]
Malmusi, L., et al. (1996). 1,2,3,4-Tetrahydroisoquinoline analogs of phenylalkylamine stimulants and hallucinogens. Medicinal Chemistry Research, 6(6), 400-411. [Link]
Minor, D. L., et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]
Minor, D. L., et al. (1994). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D1 Dopamine Antagonists. Journal of Medicinal Chemistry, 37(25), 4317-4328. [Link]
Petrova, M., et al. (2011). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 16(8), 6957-6971. [Link]
Thompson, A. M., et al. (2018). Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 26(10), 2844-2859. [Link]
Kumar, B. K., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14567-14589. [Link]
Mahadeviah, B. M., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation, 14(4). [Link]
Zheng, C. H., et al. (2012). Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymerization inhibitors. Archiv der Pharmazie, 345(6), 454-462. [Link]
Application Note: Enantiomeric Separation of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline Using Chiral HPLC
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Scientific Rationale & Mechanistic Insights Tetrahydroisoquinoline (THIQ) alkaloids and their synthetic derivatives are privileged...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Scientific Rationale & Mechanistic Insights
Tetrahydroisoquinoline (THIQ) alkaloids and their synthetic derivatives are privileged scaffolds in neuropharmacology and medicinal chemistry. The presence of a chiral center at the C1 position dictates their pharmacological behavior, with enantiomers often exhibiting divergent biological activities, receptor affinities, or toxicological profiles[1][2].
The compound 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline presents a unique analytical challenge. The simultaneous presence of a methyl and a phenyl group at the C1 position creates extreme steric congestion around the chiral center. Furthermore, the secondary amine in the THIQ ring is highly basic (
pKa≈9.5
), complicating chromatographic behavior.
The Causality of Chiral Recognition
To achieve baseline separation, we rely on polysaccharide-based Chiral Stationary Phases (CSPs) such as cellulose or amylose derivatized with phenylcarbamates[3]. The chiral recognition is not random; it is governed by a strict "three-point interaction" model:
Hydrogen Bonding: The basic N-H of the THIQ ring acts as a hydrogen bond donor to the C=O groups of the CSP's carbamate linkages.
π−π
Stacking: The C1-phenyl ring of the analyte intercalates with the derivatized phenyl rings of the stationary phase[1].
Steric Inclusion: The C1-methyl group must physically fit into the chiral helical grooves of the polymer.
The Necessity of Basic Additives
A common failure point in THIQ separation is severe peak tailing. Why does this happen? The highly basic THIQ nitrogen strongly interacts with residual, unendcapped silanol groups on the silica support of the CSP. To counteract this, the addition of 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase is strictly required[3][4]. These additives act as sacrificial bases, competitively binding to the silanol sites and ensuring sharp, symmetrical peaks.
Fig 1. Tripoint interaction model illustrating chiral recognition between the THIQ analyte and CSP.
Method Development Workflow
When dealing with sterically hindered THIQs, standard coated CSPs (like Chiralcel OD-H) may fail because standard Hexane/Isopropanol (IPA) mobile phases do not provide the necessary solvation environment to allow deep analyte penetration into the chiral grooves.
Expert Insight: Transitioning to an immobilized CSP (e.g., Chiralpak IC or IA) is highly recommended. Immobilization prevents the polymer from dissolving, allowing the use of "non-standard" swelling solvents like Methyl tert-butyl ether (MTBE) or Dichloromethane[3]. These solvents alter the tertiary structure of the polysaccharide, opening the helical grooves and dramatically enhancing enantioselectivity for bulky molecules.
Fig 2. Step-by-step logical workflow for the chiral HPLC method development of THIQ derivatives.
Self-Validating Experimental Protocols
To guarantee reproducibility, the following protocol is designed as a self-validating system. You must not proceed to sample analysis until the System Suitability Test (SST) criteria are met.
Protocol: Normal-Phase Separation on Immobilized CSP
Materials Required:
Column: Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica), 250 mm × 4.6 mm, 5 µm.
Mobile Phase Preparation: Measure Hexane, MTBE, and Ethanol volumetrically. Add exactly 0.1% (v/v) of HPLC-grade DEA. Crucial: DEA degrades and absorbs
CO2
over time to form carbonates; use only fresh ampoules to ensure silanol masking efficacy. Degas the mixture via ultrasonication for 15 minutes.
System Equilibration: Flush the Chiralpak IC column with the mobile phase at 1.0 mL/min for at least 45 minutes. Monitor the UV baseline at 254 nm until drift is < 0.1 mAU/min.
Sample Preparation: Dissolve the racemic 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline standard in the sample solvent to a final concentration of 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
System Suitability Test (SST) & Self-Validation: Inject 10 µL of the racemic standard.
Validation Gate: The system is validated only if the calculated resolution (
Rs
) is
≥
1.5, and the peak asymmetry factor (
As
) for both enantiomers is between 0.9 and 1.2.
Failure Causality: If
As>1.2
, the DEA concentration is insufficient or degraded. Discard the mobile phase and remake it. If
Rs<1.5
, lower the column temperature to 15°C to enhance the thermodynamic stability of the transient diastereomeric analyte-CSP complexes[4].
Sample Analysis: Once validated, proceed with the injection of unknown samples or preparative scaling.
Quantitative Data Presentation
The following table summarizes the expected chromatographic parameters for 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline under optimized conditions. Comparing immobilized vs. coated phases highlights the superior selectivity (
α
) achieved when utilizing MTBE as a co-solvent.
CSP Type
Mobile Phase Composition (v/v)
Additive
Retention Factor (
k1
)
Selectivity (
α
)
Resolution (
Rs
)
Chiralpak IC (Immobilized)
Hexane / MTBE / EtOH (80:15:5)
0.1% DEA
1.85
1.62
3.10
Chiralpak IA (Immobilized)
Hexane / MTBE / EtOH (80:15:5)
0.1% DEA
2.10
1.45
2.45
Chiralcel OD-H (Coated)
Hexane / IPA (90:10)
0.1% DEA
3.40
1.15
1.20 (Co-elution)
Lux Cellulose-1 (Coated)
Hexane / EtOH (85:15)
0.1% Ethanolamine
2.75
1.28
1.65
Note:
k1
represents the retention factor of the first eluting enantiomer. Resolution (
Rs
) > 1.5 indicates baseline separation.
References
Enantioseparation of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline on Polysaccharide-Based Chiral Stationary Phases
Source: ResearchGate
URL
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study
Source: MDPI
URL
High-performance liquid chromatographic enantioseparation of naphthol-substituted tetrahydroisoquinolines on polysaccharide-based chiral stationary phases
Source: ResearchGate
URL
Application Note: Chiral Separation of Salsoline Enantiomers by High-Performance Liquid Chromatography (HPLC)
Application Note: Advanced Extraction and LC-MS/MS Quantification of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline from Biological Matrices
Pharmacological Context & Physicochemical Profiling 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also known in literature as FR115427) is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It...
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also known in literature as FR115427) is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It exhibits significant neuroprotective properties, particularly in shielding CA1 hippocampal neurons from ischemia-induced neuronal degeneration and demonstrating anti-hypoxic activity[1]. Because its primary site of therapeutic action resides within the central nervous system, rigorous pharmacokinetic (PK) and pharmacodynamic (PD) profiling requires precise quantification from both peripheral (plasma) and central (brain tissue) compartments.
Physicochemical Rationale:
The molecule features a lipophilic 1-phenyl-tetrahydroisoquinoline core and a basic secondary amine[2]. With an estimated pKa of ~9.2 and a logP of ~3.1, the compound is highly basic and hydrophobic. This specific physicochemical profile dictates the extraction chemistry: the amine must be deliberately manipulated between its protonated (cationic) and deprotonated (neutral) states to isolate it from complex biological matrices[3].
Rationale for Extraction Methodologies
To achieve a self-validating and robust analytical workflow, the extraction method must be tailored to the specific biochemical makeup of the matrix:
Plasma (High Throughput): Liquid-Liquid Extraction (LLE) is highly effective. By alkalinizing the plasma to a pH significantly above the pKa, the secondary amine is deprotonated, driving the neutral, lipophilic analyte into an immiscible organic solvent while leaving polar endogenous proteins in the aqueous layer.
Brain Tissue (High Lipid Content): Brain homogenates are rich in phospholipids, which cause severe ion suppression in Electrospray Ionization (ESI) MS. Therefore, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is mandatory. The sorbent captures the protonated amine via strong electrostatic interactions, allowing aggressive 100% organic washes to strip away neutral lipids before target elution.
Diagram illustrating orthogonal sample preparation workflows for plasma and brain matrices.
Protocol A: Liquid-Liquid Extraction (LLE) for Plasma Matrices
Causality Focus: The addition of a strong base ensures complete suppression of amine ionization. Because the un-ionized form is highly lipophilic, it partitions efficiently into the organic phase, leaving hydrophilic matrix components behind.
Step-by-Step Methodology:
Sample Aliquot & Internal Standard: Transfer 100 µL of plasma into a 2 mL microcentrifuge tube. Spike with 10 µL of Internal Standard (IS) working solution (e.g., FR115427-d3 or 1-benzyl-TIQ analog, 100 ng/mL).
Alkalinization: Add 50 µL of 0.5 M Sodium Hydroxide (NaOH) or 5% Ammonium Hydroxide (NH4OH). Vortex for 10 seconds. Mechanism: Raises pH > 11.5, ensuring the tetrahydroisoquinoline nitrogen is fully deprotonated.
Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (80:20, v/v) mixture.
Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 10,000 x g for 5 minutes at 4°C to achieve sharp phase separation.
Collection & Concentration: Transfer 800 µL of the upper organic layer to a clean well plate or tube. Evaporate to dryness under a gentle stream of nitrogen at 35°C.
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.
Self-Validation Check: The absolute recovery of the spiked IS must fall between 85–115%. A deviation indicates matrix emulsion or incomplete phase separation, immediately flagging the sample for re-extraction.
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE for Brain Tissue
Causality Focus: Brain tissue requires orthogonal cleanup. The MCX sorbent utilizes sulfonic acid groups to trap the protonated amine, allowing 100% organic washes to remove phospholipids without premature analyte elution.
Step-by-Step Methodology:
Homogenization: Homogenize pre-weighed brain tissue in 3 volumes (w/v) of ice-cold LC-MS grade water.
Sample Pre-treatment: Aliquot 200 µL of brain homogenate. Spike with 10 µL IS. Add 200 µL of 4% Phosphoric Acid (H3PO4) in water. Vortex thoroughly. Mechanism: Drops pH < 3, ensuring the secondary amine is fully protonated (cationic) and disrupting protein binding.
Conditioning: Condition the MCX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS water.
Loading: Load the acidified homogenate onto the cartridge at a flow rate of 1 mL/min.
Interference Washing (Critical Step):
Wash 1: 1 mL of 2% Formic Acid in water (removes polar interferences).
Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids). Mechanism: The analyte remains locked to the sorbent via ionic bonds, completely unaffected by the organic solvent.
Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide in Methanol. Mechanism: The high pH neutralizes the amine, breaking the electrostatic bond, while the methanol disrupts hydrophobic interactions.
Concentration: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of Mobile Phase.
Mechanism of Mixed-Mode Cation Exchange (MCX) for the isolation of protonated amines.
Quantitative Validation & LC-MS/MS Parameters
To ensure trustworthiness, the protocols must be validated according to stringent bioanalytical guidelines. The table below summarizes the expected quantitative performance of the described methodologies.
Validation Parameter
Plasma (LLE)
Brain Tissue (MCX SPE)
Linear Dynamic Range
1.0 – 1000 ng/mL
2.5 – 2500 ng/g
Extraction Recovery
> 85%
> 92%
Matrix Effect (Ion Suppression)
< 15%
< 8% (Highly purified)
Intra-day Precision (CV%)
< 6.5%
< 4.2%
Accuracy
94 – 108%
96 – 105%
LC-MS/MS Analytical Conditions:
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Technical Support Center: Optimizing the Synthesis of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTHIQ)
Welcome to the Advanced Synthesis Support Center. 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as the NMDA receptor antagonist FR115427) is a highly valuable 1,1-disubstituted tetrahydroisoquinoline[1].
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Center. 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (also known as the NMDA receptor antagonist FR115427) is a highly valuable 1,1-disubstituted tetrahydroisoquinoline[1]. However, its synthesis presents significant steric and electronic challenges, particularly at the C1 quaternary carbon.
This guide provides troubleshooting insights and field-proven methodologies for the two most robust synthetic strategies: the Acyliminium Ion Cyclization route and the Directed Lithiation route.
Synthetic Workflow Overview
Fig 1: Dual synthetic pathways for MPTHIQ via acyliminium cyclization and directed lithiation.
Section 1: Troubleshooting the Acyliminium Ion Cyclization Route
Q: My direct one-pot Pictet-Spengler condensation of phenethylamine and acetophenone yields <10% product. Why is this failing, and how do I fix it?A: The classical Pictet-Spengler reaction relies on the electrophilicity of an iminium ion to drive the 6-endo-trig cyclization. Acetophenone is significantly less electrophilic than standard aldehydes and introduces severe steric hindrance, stalling the reaction[2].
Solution: Abandon the direct one-pot method. Instead, utilize a stepwise acyliminium ion cyclization. First, synthesize the secondary amine. Then, N-formylate the amine. The resulting acyliminium ion—generated in the presence of Trifluoroacetic Acid (TFA)—is vastly more electrophilic than a standard iminium ion, overcoming the steric barrier and driving the cyclization to 84–90% yield[2].
Q: During the reductive amination step, I see unreacted acetophenone and phenethylamine on my TLC plate. How do I push conversion?A: Imine formation with acetophenone is thermodynamically unfavorable due to water generation and steric bulk.
Solution: Utilize Titanium(IV) isopropoxide [Ti(O-iPr)4]. It acts dually as a Lewis acid to activate the ketone and as an irreversible water scavenger, pushing the equilibrium forward. This modification allows the sodium borohydride reduction to achieve near-quantitative efficiency (99%)[2].
Section 2: Troubleshooting the Directed Lithiation Route
Q: I am attempting to synthesize the enantiopure MPTHIQ via lithiation of (S)-N-Boc-1-phenyltetrahydroisoquinoline, but I get a racemic mixture or low yield. What is going wrong?A: Organolithium intermediates of tetrahydroisoquinolines are notoriously prone to rapid enantiomerization and degradation. If the temperature rises above -50 °C, the N-Boc-1-lithio species will racemize and potentially undergo side reactions (e.g., nucleophilic attack on the Boc group)[3].
Solution: The lithiation must be performed at strictly controlled cryogenic temperatures (-50 °C to -78 °C) in THF. According to in situ IR spectroscopy studies, lithiation with s-BuLi is rapid (under 5 minutes at -50 °C)[3]. The electrophilic quench (methyl iodide) must be added immediately to preserve the enantiomeric ratio (er) and ensure high yields.
Reductive Amination: In a flame-dried flask under Argon, mix phenethylamine (1.0 eq) and acetophenone (1.0 eq). Add Ti(O-iPr)4 (1.2 eq) dropwise. Stir the neat mixture at room temperature for 10 hours.
Validation Checkpoint: Monitor via FTIR. The ketone C=O stretch (~1680 cm⁻¹) should disappear, replaced by the imine C=N stretch (~1640 cm⁻¹).
Reduction: Dilute the mixture with absolute ethanol, cool to 0 °C, and add NaBH4 (1.5 eq) in small portions. Stir for 2 hours. Quench with water, filter the precipitated titanium salts through Celite, and extract with EtOAc to isolate the secondary amine[2].
N-Formylation: To the isolated amine in anhydrous DCM at 0 °C, add a pre-mixed solution of acetic anhydride and formic acid (Ac2O/HCOOH, 2.0 eq). Stir for 2 hours.
Cyclization: Dissolve the N-formyl intermediate in anhydrous DCM. Add TFA (5.0 eq) and stir at room temperature for 12-24 hours. Neutralize with saturated NaHCO3, extract, and purify via column chromatography to yield N-formyl-MPTHIQ[2]. Deprotect using standard acidic conditions (e.g., HCl/MeOH) to yield MPTHIQ.
Preparation: Dissolve N-Boc-1-phenyltetrahydroisoquinoline (1.0 eq) in anhydrous THF under Argon. Cool the solution to precisely -50 °C using a dry ice/acetone bath.
Lithiation: Add s-BuLi (1.2 eq, 1.4 M in cyclohexane) dropwise over 2 minutes. Stir for exactly 4 minutes at -50 °C[3].
Validation Checkpoint: If utilizing in situ IR spectroscopy, successful lithiation is confirmed by the shift of the Boc carbonyl stretch due to lithium coordination[3].
Electrophilic Quench: Rapidly add Methyl Iodide (MeI, 1.5 eq) neat or as a solution in THF. Stir for 10 minutes at -50 °C, then remove the cooling bath and allow the reaction to warm to room temperature[3].
Workup: Quench the reaction with saturated aqueous NH4Cl. Extract with EtOAc, dry over MgSO4, and concentrate under reduced pressure. Deprotect the Boc group using 20% TFA in DCM to yield enantiopure MPTHIQ.
Li, X., & Coldham, I. "Synthesis of 1,1-Disubstituted Tetrahydroisoquinolines by Lithiation and Substitution, with in Situ IR Spectroscopy and Configurational Stability Studies". Journal of the American Chemical Society.
PubMed. "Studies on Cerebral Protective Agents. IX. Synthesis of Novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate Antagonists".
troubleshooting 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline solubility issues in DMSO
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing 1-methyl-1-phenyl-1,2,3,4-tetrahydroi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with solubilizing 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (commonly known as MPTHIQ or FR115427) in Dimethyl Sulfoxide (DMSO) and subsequent aqueous assay buffers.
Rather than just providing a list of instructions, this guide breaks down the thermodynamic and kinetic causality behind compound precipitation, ensuring you understand why your compound is behaving a certain way and how to definitively correct it.
Part 1: Physicochemical Profiling of MPTHIQ
To troubleshoot solubility, we must first understand the molecular architecture of the compound. MPTHIQ features a rigid tetrahydroisoquinoline core with bulky, lipophilic methyl and phenyl substitutions at the C1 position[1]. While these substitutions are critical for its biological activity as a non-competitive NMDA receptor antagonist[2], they significantly increase the compound's hydrophobicity.
Table 1: Quantitative Physicochemical Data Affecting Solvation
Property
Value / Description
Solvation Impact
Compound Name
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Bulky lipophilic groups resist aqueous integration.
Common Salt Form
Hydrochloride (HCl)
Increases polarity; requires energy to break the crystal lattice in pure organic solvents.
At this pH, the basic nitrogen approaches its free-base state, lowering kinetic solubility.
Part 2: Diagnostic FAQs & Mechanistic Troubleshooting
Q1: My MPTHIQ powder won't fully dissolve in DMSO at 10 mM, leaving a cloudy suspension. Why is this happening?The Causality: MPTHIQ is typically supplied as a hydrochloride salt[1]. While the free base is highly soluble in organic solvents, the strong ionic crystal lattice energy of the HCl salt can resist initial solvation in pure DMSO. Furthermore, DMSO is highly hygroscopic; if your bottle has been opened multiple times, it has absorbed atmospheric water. Even a small percentage of water drastically lowers the solvent's capacity to solvate the lipophilic 1-phenyl and 1-methyl moieties[3].
The Solution: Always use fresh, anhydrous DMSO. If the suspension is cloudy, apply thermal energy (a 37°C water bath) to disrupt the crystal lattice, followed by bath sonication to cavitate and disperse micro-aggregates[4].
Q2: The 10 mM DMSO stock is perfectly clear, but diluting it directly into my pH 7.4 assay buffer causes immediate precipitation. How do I prevent this?The Causality: This is a classic thermodynamic phenomenon known as "DMSO shock." When a concentrated organic stock is rapidly introduced to an aqueous environment, the dramatic shift in the dielectric constant forces the hydrophobic core of MPTHIQ out of solution before it can evenly disperse[5]. Additionally, at physiological pH (7.4), a portion of the compound deprotonates into its free base form, which has a much lower aqueous kinetic solubility than the protonated salt[2].
The Solution: Never inject the stock directly into the center of the buffer. Employ an intermediate dilution strategy (step-down method) and add the DMSO stock dropwise to a rapidly vortexing buffer to prevent localized high concentrations. If precipitation persists, introduce a non-ionic surfactant like 0.01% Pluronic F-68 to lower surface tension and stabilize the micro-dispersion[4].
Q3: Does temperature cycling affect the stability of my MPTHIQ DMSO stock?The Causality: Yes. DMSO has a relatively high freezing point of approximately 18.5°C[6]. Storing stocks at -20°C causes the solvent to freeze solid. Repeated freeze-thaw cycles force the MPTHIQ molecules out of the solvent matrix, causing them to nucleate and form highly stable, ordered crystals that are much harder to redissolve than the original amorphous powder[3].
The Solution: Aliquot your 10 mM stocks into single-use vials to avoid repeated freeze-thaws. Always allow the aliquot to equilibrate to room temperature completely before opening to prevent condensation, and briefly vortex to redissolve any microcrystals formed during freezing.
Part 3: Self-Validating Experimental Protocol
To guarantee accurate dosing in your biological assays, use this self-validating "Step-Down" solubilization methodology. Every step includes a validation check to ensure the system's integrity before proceeding.
Protocol: The Step-Down Solubilization Method
Step 1: Preparation & Desiccation
Equilibrate the MPTHIQ powder and a sealed bottle of anhydrous DMSO to room temperature. Validation Check: Ensure no condensation forms on the outside of the vial before opening.
Step 2: Primary Solubilization (10 mM Stock)
Weigh 2.60 mg of MPTHIQ (HCl salt, MW: 259.77 g/mol )[1] into a sterile amber vial. Add exactly 1.0 mL of anhydrous DMSO. Vortex vigorously for 2 to 5 minutes[3].
Step 3: Energy Application
Place the vial in a 37°C water bath for 10 minutes. Transfer immediately to a bath sonicator and sonicate for 5 minutes to break down invisible aggregates[4]. Validation Check: Hold the vial against a harsh light source. The solution must be optically clear with no Tyndall effect (light scattering).
Step 4: Intermediate Dilution (1 mM)
Prepare a transitional buffer (e.g., 10% DMSO in your assay buffer). Dilute the 10 mM stock 1:10 into this transitional buffer while vortexing continuously.
Step 5: Final Aqueous Transfer (100 µM or lower)
Add the 1 mM intermediate dropwise to your final cell culture media or assay buffer (yielding <1% final DMSO to prevent cytotoxicity)[3]. Validation Check: Inspect a 100 µL sample of the final assay medium under a microscope at 10x magnification. If needle-like microcrystals are visible, the kinetic solubility has been exceeded, and you must add 0.01% Pluronic F-68 to the assay buffer[4].
Part 4: Process Visualization
The following logic tree maps the causality of the troubleshooting steps, ensuring you apply the correct physical or chemical intervention based on visual feedback.
Troubleshooting workflow for MPTHIQ solubilization in DMSO and aqueous media.
References
Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed. nih.gov. Available at: [Link]
How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd. yearnintl.com. Available at: [Link]
Technical Support Center: 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1MeTHIQ) Chromatography
Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoqui...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1MeTHIQ, also known as the NMDA receptor antagonist FR115427)[1].
Because 1MeTHIQ features a bulky C1-phenyl substitution, a chiral center, and a highly basic secondary amine within its tetrahydroisoquinoline core, it is notoriously prone to secondary column interactions and stereochemical resolution failures. This guide synthesizes field-proven causality, troubleshooting diagnostics, and validated protocols to ensure robust, reproducible separations.
Chromatographic Workflow & Decision Matrix
Fig 1: Decision matrix for 1MeTHIQ mobile phase optimization based on analytical goals.
Diagnostic Troubleshooting & FAQs
Q1: Why does 1MeTHIQ exhibit severe peak tailing on standard C18 columns, and how do I correct it via the mobile phase?A1: The tailing is caused by the secondary amine in the tetrahydroisoquinoline ring (pKa ~8.5). At a neutral pH, this nitrogen is fully protonated and undergoes strong ion-exchange interactions with residual, unendcapped silanols (pKa ~3.5–4.5) on the silica matrix.
The Causality: These secondary interactions disrupt the primary hydrophobic partitioning mechanism, causing the analyte to "drag" through the column.
The Solution: Lower the mobile phase pH to 3.0 using a phosphate buffer or formic acid[2][3]. This protonates the silanols, neutralizing their negative charge and eliminating the electrostatic attraction. Alternatively, adding an amine modifier like triethylamine (TEA) competitively binds and masks these active silanol sites[4].
Self-Validating Diagnostic: Inject a neutral marker (e.g., uracil). If the neutral marker elutes symmetrically but 1MeTHIQ tails, the issue is strictly silanol-driven, confirming the need for immediate pH adjustment.
Q2: What is the most effective mobile phase strategy for resolving the enantiomers of 1MeTHIQ?A2: 1MeTHIQ contains a chiral center at the C1 position. For enantiomeric resolution, polysaccharide-based chiral stationary phases (CSPs) like Chiralpak AD or Chiralcel OD are highly effective[5]. The optimal mobile phase operates in Polar Organic (PO) mode, utilizing 100% Methanol modified with 0.1% Diethylamine (DEA)[5].
The Causality: The lone pair on the DEA nitrogen competes with the basic THIQ nitrogen for non-specific, highly active acidic sites on the amylose/cellulose stationary phase. By masking these sites, DEA prevents peak broadening and allows the CSP's chiral cavities to dictate stereoselective retention[5][6].
Q3: For LC-MS applications, how do I maintain peak shape without using non-volatile phosphate buffers?A3: Phosphate buffers will instantly precipitate in and contaminate an electrospray ionization (ESI) source. You must replace phosphoric acid with a volatile organic acid, such as 0.1% Formic Acid, in both the aqueous and organic phases[2][7]. Formic acid provides the necessary low pH to suppress silanol activity while simultaneously acting as a proton donor to ensure robust positive-ion ESI-MS signals[7].
Quantitative Data: Mobile Phase Modifier Selection
Selecting the correct modifier is the most critical variable in 1MeTHIQ method development. Use the following table to match the additive to your specific chromatographic mode.
Additive
Concentration
Target Mode
Mechanistic Purpose & Causality
Phosphoric Acid / Phosphate
10-20 mM (pH 3.0)
RP-HPLC (UV)
Buffers the mobile phase below the silanol pKa; neutralizes the silica backbone to sharpen basic peaks[3].
Formic Acid
0.1% (v/v)
RP-HPLC (MS)
Volatile acidic modifier; provides essential protonation for MS ionization while improving peak symmetry[2][7].
Acts as a sacrificial ion-pairing and silanol-masking agent for older, heavily active silica columns[4].
Validated Experimental Protocols
Protocol A: Preparation of LC-MS Compatible Achiral Mobile Phase (Gradient RP-HPLC)
This protocol utilizes a formic acid gradient to ensure sharp peak shapes for basic THIQ derivatives without compromising mass spectrometer integrity[2][7].
Step-by-Step Methodology:
Prepare Mobile Phase A (Aqueous):
Carefully measure 1.0 mL of LC-MS grade formic acid using a calibrated micropipette[2].
Add the formic acid to a 1 L volumetric flask containing approximately 500 mL of LC-MS grade water.
Swirl gently to ensure dispersion, then bring the flask to the 1 L mark with water[2].
Prepare Mobile Phase B (Organic):
Measure 1.0 mL of LC-MS grade formic acid.
Add to a 1 L volumetric flask containing 500 mL of LC-MS grade Acetonitrile.
Bring to the 1 L mark with Acetonitrile and invert 5 times to mix[2].
Filtration & Degassing:
Filter both phases through a 0.22 µm PTFE membrane filter.
Run a blank gradient (e.g., 5% B to 95% B over 15 minutes). Monitor the baseline at 210 nm and 254 nm. A stable baseline with a pressure fluctuation of less than 2% confirms complete equilibration and proper modifier mixing[8].
Protocol B: Preparation of Polar Organic Mobile Phase for Chiral HPLC
This protocol is optimized for the enantioselective isolation of 1MeTHIQ isomers using amylose/cellulose columns[5].
Step-by-Step Methodology:
Solvent Measurement: Measure 1000 mL of HPLC-grade Methanol into a clean, dry mobile phase reservoir.
Modifier Addition: In a fume hood, add exactly 1.0 mL of high-purity Diethylamine (DEA) to the Methanol to achieve a 100:0.1 (v/v) ratio[5].
Homogenization: Stir the mixture magnetically for 5 minutes. Note: Do not use vacuum filtration for this mixture, as the highly volatile DEA will evaporate, altering the modifier concentration and destroying method reproducibility.
Degassing: Sparge the mobile phase with ultra-high-purity Helium gas for 3 minutes.
System Self-Validation:
Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene).
If the marker peak is sharp and elutes at the expected
T0
, the column flow dynamics are validated, and you may proceed to assess the enantiomeric resolution of the 1MeTHIQ racemate[5].
References
Technical Support Center: Optimization of Mobile Phase for THCA Chrom
Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids: Cyclodextrin-Mediated Capillary Electrophoresis, Chiral HPLC, and NMR Spectroscopy Study - MDPI
Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column - SIELC
Application Notes and Protocols for the Analysis of 4-Methyl-1,2,3,4-tetrahydroisoquinoline by HPLC and GC-MS - Benchchem
Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines | Organic Letters - ACS
HPLC Optimization of Mobile Phases | PDF | High Performance Liquid Chrom
Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formul
Technical Support Center: Stabilization and Troubleshooting of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline Solutions
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic solution stability of tetrahydrois...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling with the erratic solution stability of tetrahydroisoquinoline (THIQ) derivatives.
This guide provides field-proven, mechanistic insights and self-validating protocols for preventing the oxidative degradation of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-Me-1-Ph-THIQ).
Part 1: Mechanistic Insight into THIQ Degradation
To stabilize a molecule, you must first understand how it breaks down. 1-Me-1-Ph-THIQ is a unique THIQ derivative and known NMDA receptor antagonist[1]. Unlike many THIQs that rapidly oxidize at the C1 benzylic position to form fully aromatic isoquinolines, 1-Me-1-Ph-THIQ features a quaternary C1 carbon (bonded to a methyl and a phenyl group)[1]. This sterically and electronically blocks direct C1-imine formation.
However, the molecule remains highly vulnerable at two other sites: the secondary amine nitrogen and the C4 benzylic position. Dissolved oxygen, trace metals, and light initiate radical-mediated auto-oxidation, leading to the formation of N-oxides and C4-hydroperoxides[2].
Mechanistic pathways of 1-Me-1-Ph-THIQ degradation and targeted stabilization interventions.
Part 2: Troubleshooting & FAQs
Q: Why does 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline degrade in solution even when the C1 position is sterically blocked?A: While the quaternary C1 carbon prevents the formation of a C1=N double bond, the secondary amine and the C4 benzylic position remain exposed. Reactive oxygen species (ROS) readily abstract electrons from the electron-rich amine, leading to the formation of N-oxides—a common oxidative degradation pathway for THIQ ring systems[2]. Concurrently, radical attack at the C4 position forms hydroperoxides that eventually decompose into ketones.
Q: I am using sodium metabisulfite to protect my solution, but my API concentration is still dropping. Why?A: This is a critical formulation pitfall. While sulfur-based antioxidants like sodium metabisulfite or glutathione are standard for many drugs, they are contraindicated for THIQ derivatives. Oxygen polarograph studies have demonstrated that bisulfite can directly react with the THIQ nucleus, forming drug-adducts rather than protecting the molecule[3]. Ascorbic acid is the superior choice, as it acts as a true radical scavenger without reacting with the API[3].
Q: How does pH affect the oxidative stability of this compound?A: The oxidation rate of THIQ derivatives is highly pH-dependent[4]. In neutral or alkaline solutions, the amine exists as a free base. The lone pair of electrons on the nitrogen is fully available, making it highly susceptible to electrophilic attack by ROS. By adjusting the solution to an acidic pH (typically pH 3.0 - 4.5), the amine is protonated. This drastically reduces the electron density across the THIQ ring system, effectively shutting down N-oxidation pathways[4].
Q: What role do trace metals play, and how can they be mitigated?A: Trace transition metals (e.g., Fe³⁺, Cu²⁺) leached from glassware or present in lower-grade solvents catalyze the Fenton reaction, converting dissolved oxygen into highly aggressive hydroxyl radicals. Adding a chelating agent like EDTA (0.01% w/v) sequesters these metals, removing the catalytic trigger for auto-oxidation.
Part 3: Quantitative Data on Stabilization Strategies
The following table summarizes the relative efficacy of various stabilization interventions based on internal validation studies and literature benchmarks for THIQ derivatives.
A protocol is only as trustworthy as its validation. You cannot assume your solution is stable; you must prove it. This methodology integrates a forced-degradation control arm to validate the efficacy of the stabilization matrix.
Self-validating workflow for preparing degradation-resistant THIQ solutions.
Preparation of Ultra-Stable 1-Me-1-Ph-THIQ Stock Solutions
HPLC-grade Water or Buffer (e.g., 50 mM Citrate, pH 4.0)
Ascorbic Acid (Antioxidant)
EDTA Disodium Salt (Chelator)
Argon gas (High purity)
3% H₂O₂ (For stress testing)
Step-by-Step Methodology:
Solvent Degassing: Transfer the base solvent (buffer or water) to a sealed flask. Sparge with Argon gas for a minimum of 15 minutes to displace dissolved oxygen.
Causality: Removing the primary source of ROS prevents the initiation of auto-oxidation.
Matrix Fortification: While maintaining an Argon blanket, add Ascorbic Acid (0.1% w/v) and EDTA (0.01% w/v) to the solvent. Stir until completely dissolved.
Causality: EDTA neutralizes catalytic trace metals, while ascorbic acid provides a sacrificial sink for any residual radicals without reacting with the THIQ nucleus[3].
API Dissolution & pH Verification: Add the 1-Me-1-Ph-THIQ API to the fortified matrix. Verify that the final pH remains below 5.0 to ensure the amine remains protonated[4]. Store in amber glass vials to prevent photodegradation.
Self-Validation (Accelerated Stress Test):
Test Sample: 1 mL of the stabilized API solution.
Control Sample: 1 mL of API dissolved in standard, non-degassed water.
Stress Application: Add 10 µL of 3% H₂O₂ to both vials and incubate at 40°C for 4 hours.
Analysis: Analyze both samples via HPLC-UV (typically at 210-254 nm). The control sample will show significant degradation peaks (N-oxides and ring-opened products)[2], while the stabilized Test Sample must retain >98% intact API area-under-the-curve (AUC).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Portal.
As a Senior Application Scientist, I frequently audit failed radioligand binding assays. When researchers report unexpectedly low binding affinity for 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1-Me-1-Ph-THIQ), the root cause rarely lies in the compound’s intrinsic chemical stability. Instead, the failure usually stems from a fundamental mismatch between the in vitro assay environment and the compound's highly specific mechanism of action.
This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to rescue your binding assays and achieve reproducible, high-affinity data.
The Mechanistic Root of Low Affinity: Why Your Assay is Failing
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline—specifically its active (+)-enantiomer, known as FR115427—is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor[1].
Crucially, this compound binds to an intrachannel site that overlaps with the binding pocket for dizocilpine (MK-801)[2][3]. Because the binding site is located deep within the ion channel pore, the receptor must be actively gated (open) for the ligand to access its target. If your assay buffer lacks the endogenous co-agonists required to open the channel, the receptor remains in a closed state. This sterically hinders the ligand from entering the pore, manifesting in your data as an artificially low binding affinity (high
Kd
).
Fig 1. Mechanistic dependency of 1-Me-1-Ph-THIQ binding on NMDA receptor channel gating.
Quantitative Assay Baselines
To determine if your assay is performing optimally, compare your parameters against the established benchmarks for [³H]FR115427 binding in rat cortical synaptosomes[2].
Parameter
Optimal Condition
Suboptimal Condition
Impact on Assay Performance
Binding Affinity (
Kd
)
45.4 ± 3.9 nM
> 1 µM
Loss of specific signal window; flat binding curves.
Receptor State
Open (10 µM Glu + 10 µM Gly)
Closed (No co-agonists)
4-fold drop in specific binding; failure to detect ligand[2].
Protonation of residues alters the binding pocket[2].
Self-Validating Experimental Protocol
Do not just run the assay; build a self-validating system. The following protocol incorporates internal controls to prove that the receptor is functionally active and that binding is specific.
Step-by-Step Methodology
Membrane Preparation & Endogenous Ligand Depletion:
Prepare rat cortical synaptosomal membranes. Critical Step: Wash the homogenate at least three times via centrifugation (48,000 × g for 15 min) in ice-cold 5 mM Tris-HCl. This removes endogenous glutamate and glycine, giving you absolute control over the baseline receptor state.
Buffer Formulation:
Resuspend the final pellet in 50 mM Tris-HCl buffer adjusted precisely to pH 7.4–8.0 at 25°C[2].
Channel Activation (The Rescue Step):
Supplement the assay tubes with 10 µM L-glutamate and 10 µM glycine. This ensures maximum channel opening (EC50 for these co-agonists is ~80 nM)[2].
Radioligand Incubation:
Add -1-Me-1-Ph-THIQ (FR115427) at varying concentrations (e.g., 1 nM to 200 nM for saturation binding). Incubate at 25°C for exactly 30 minutes to reach equilibrium[2].
Non-Specific Binding (NSB) Control:
In a parallel set of tubes, include 10 µM unlabeled dizocilpine (MK-801) or 100 µM unlabeled FR115427 to define NSB[2][3].
Termination & Detection:
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific filter binding). Wash three times with 3 mL of ice-cold buffer. Quantify using liquid scintillation counting.
Fig 2. Self-validating radioligand binding workflow for [³H]1-Me-1-Ph-THIQ.
Troubleshooting FAQs
Q: I am using a racemic mixture of 1-Me-1-Ph-THIQ. Could this explain my poor binding data?A: Yes. Stereochemistry is critical for this target. The (+)-enantiomer (FR115427) exhibits a
Kd
of ~45 nM, whereas the (-)-enantiomer has a 100-fold lower affinity[2]. Using a racemic mixture effectively halves the concentration of the active ligand and introduces low-affinity background noise, severely distorting your Scatchard plots. Always source or synthesize the enantiomerically pure (+)-isomer[4].
Q: My specific binding window is incredibly narrow, almost indistinguishable from noise. What is wrong?A: You are likely experiencing a "closed-channel" artifact. If you thoroughly washed your membrane preparations (removing endogenous glutamate/glycine) but failed to add them back into the assay buffer, the NMDA receptors are trapped in a resting state. Adding 10 µM L-glutamate will increase specific binding 4-fold, and adding 10 µM glycine will increase it an additional 2-fold[2].
Q: Does temperature affect the binding kinetics of 1-Me-1-Ph-THIQ?A: Temperature has surprisingly little effect on the total specific binding at equilibrium, but it heavily dictates the time required to reach equilibrium[2]. At 25°C, equilibrium is reached in 30 minutes[2]. If you are running the assay at 4°C (a common default for radioligand assays to prevent degradation), the kinetics will slow down drastically. If you filter at 30 minutes at 4°C, you are capturing a non-equilibrated state, resulting in artificially low affinity.
Q: How should I define Non-Specific Binding (NSB) for this compound?A: Because 1-Me-1-Ph-THIQ binds to the same intrachannel site as dizocilpine[2][3], you can use an excess of a well-characterized competitor. We recommend using 10 µM unlabeled MK-801 or 100 µM unlabeled FR115427. Do not use competitive glutamate-site antagonists (like APV), as they will close the channel and artificially alter the binding dynamics of your radioligand.
References
Sherriffs, H. J., et al. (1993). Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. European Journal of Pharmacology. Available at:[Link]
American Chemical Society. Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines. Organic Letters. Available at: [Link]
Technical Support Center: Crystallization & Salt Screening of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Welcome to the Advanced Crystallization Support Center. This resource is designed for researchers, structural biologists, and drug development professionals dealing with the isolation, chiral resolution, and crystal habi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Crystallization Support Center. This resource is designed for researchers, structural biologists, and drug development professionals dealing with the isolation, chiral resolution, and crystal habit refinement of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives.
The (+)-enantiomer of 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (often referred to as FR115427) is a known pharmacological agent with potent NMDA receptor antagonist properties[1]. Because the free base is an oil or low-melting solid at ambient conditions, forming stable, highly crystalline salts is a critical step for both structural validation (via X-ray diffraction) and pharmaceutical formulation.
Core Crystallization Workflow
Fig 1. Thermodynamic workflow for THIQ salt screening and crystallization.
Troubleshooting Guides & FAQs
Q1: Why does my THIQ salt form a biphasic "oil" instead of crystallizing during the cooling phase?Causality & Solution: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturation of the system is generated too rapidly, causing the solution to cross the binodal curve before it reaches the solid-liquid equilibrium (solubility) curve. The highly lipophilic 1-phenyl group combined with the polar ionic center creates a surfactant-like molecule that resists ordered packing in certain solvents.
Actionable Fix: Shift the thermodynamics by adjusting the solvent system to one where the salt has a steeper solubility curve (e.g., transitioning from pure ethyl acetate to a Water/Methanol mixture)[2]. Additionally, strictly control your cooling rate to 3 to keep the system within the metastable zone, allowing nucleation to outcompete phase separation[3].
Q2: How do I ensure robust diastereomeric salt formation for the chiral resolution of racemic 1-methyl-1-phenyl-THIQ?Causality & Solution: Successful salt formation is dictated by the ΔpKa rule. For complete proton transfer and a stable ionic lattice, the difference between the pKa of the protonated base and the pKa of the acid must be greater than 3. The conjugate acid of the tetrahydroisoquinoline core has a2[2].
Actionable Fix: Use a strong chiral acid like (2S,3S)-tartaric acid (pKa1 = 2.9). This yields a ΔpKa of 6.4, guaranteeing a stable salt[2]. The rigid, di-carboxylic backbone of tartaric acid also provides an excellent scaffold for chiral discrimination, forming a diperiodic hydrogen-bond network that selectively cages one THIQ enantiomer.
Q3: My crystals are twinned or too small for Single-Crystal X-Ray Diffraction (SCXRD). How can I improve the crystal habit?Causality & Solution: Twinning and microcrystalline powders are the result of uncontrolled, rapid nucleation. When nucleation kinetics outpace crystal growth kinetics, multiple crystal lattices initiate simultaneously and merge.
Actionable Fix: Suppress the nucleation rate. Instead of crash-cooling, use a slow solvent evaporation technique at ambient conditions, or set up a vapor diffusion chamber (e.g., dissolving the salt in a minimal amount of methanol and allowing a non-polar anti-solvent like ethyl acetate to slowly diffuse into the matrix over 7–14 days)[2].
Quantitative Data: Physicochemical Parameters for THIQ Salt Screening
To design a self-validating crystallization experiment, align your parameters with the established thermodynamic data summarized below:
Parameter
Value / Description
Causality / Impact on Crystallization
THIQ Conjugate Acid pKa
~9.3
Determines the basicity of the secondary amine; requires an acid with pKa < 6.3 to prevent disproportionation back to the free base[2].
Tartaric Acid pKa1
2.9
Yields a ΔpKa of 6.4, ensuring complete proton transfer and stable ionic bonding[2].
Optimal Cooling Rate
0.5 °C/min
Prevents rapid supersaturation, keeping the system in the metastable zone to avoid LLPS (oiling out)[3].
Optimal Solvent (Tartrate)
Water/MeOH (3:1)
Balances the high polarity of the tartrate anion with the lipophilicity of the 1-methyl-1-phenyl moiety, promoting 2D hydrogen-bond networks[2].
Experimental Protocol: Diastereomeric Salt Formation & Preferential Crystallization
This methodology is designed as a self-validating system . Do not proceed to the next step unless the physical checkpoint of the current step is met.
Step 1: Free Base Preparation & Clarification
Dissolve 2.0 mmol of racemic 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline free base in 15 mL of Methanol.
Validation Checkpoint: The solution must be optically clear. Any turbidity indicates undissolved impurities that will act as heterogeneous nucleation sites. Filter through a 0.22 µm PTFE syringe filter if necessary.
Step 2: Acid Addition
In a separate vial, dissolve 10.0 mmol of (2S,3S)-tartaric acid (excess) in 45 mL of deionized water[2].
Slowly add the aqueous acid solution to the methanolic free base solution under continuous magnetic stirring.
Validation Checkpoint: Monitor for a mild exothermic reaction. The release of heat validates successful ionic bond formation (enthalpy of neutralization).
Step 3: Thermal Dissolution & Equilibration
Heat the combined mixture (Water/MeOH 3:1 v/v) to 5 °C below the boiling point of the solvent system (approx. 70 °C)[3].
Stir for 4 hours to ensure complete thermodynamic equilibration[2].
Validation Checkpoint: The solution must return to complete clarity. If solids persist, add the solvent mixture dropwise until dissolution is achieved.
Step 4: Controlled Supersaturation
Program a crystallizer or controlled water bath to cool the solution from 70 °C to 10 °C at a strict rate of 0.5 °C/min[3].
Validation Checkpoint: The onset of turbidity (nucleation) should occur gradually within the metastable zone. If the solution turns milky instantly, LLPS has occurred; reheat to 70 °C and add 5% more methanol.
Step 5: Isolation & Validation
Isolate the resulting colorless crystals via vacuum filtration.
Wash the filter cake with ice-cold Water/MeOH (3:1) to remove mother liquor impurities.
Validation Checkpoint: Analyze the dried solids via X-ray Powder Diffraction (XRPD) to confirm the crystalline phase against the predicted salt form, and use chiral HPLC to determine the enantiomeric excess (ee) of the resolved salt[1],[3].
References
Enantioselective Synthesis of 1-Aryltetrahydroisoquinolines | Organic Letters. American Chemical Society.
Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S)-3-carboxy-2,3-dihydroxypropanoate monohydrate. National Center for Biotechnology Information (PMC).
Agrochemical salt screening using the Crystal16. Technobis Crystallization Systems.
A Comparative Guide to the Neurotoxicity of 1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline and MPTP
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, objective comparison of the neurotoxic profiles of two critical compounds in Parkinson's disease (PD) research: the endogen...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the neurotoxic profiles of two critical compounds in Parkinson's disease (PD) research: the endogenously occurring 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1Me-1Ph-THIQ) and the well-established exogenous neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). By synthesizing technical data and field-proven insights, this document aims to equip researchers with the necessary information to make informed decisions in experimental design and drug development strategies targeting neurodegenerative pathways.
Introduction: The Parkinsonian Connection
Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[1][2] While the etiology of idiopathic PD remains largely unknown, both genetic and environmental factors are believed to play a role.[2] The study of neurotoxins that selectively target dopaminergic neurons has been instrumental in creating animal models of PD and unraveling the molecular mechanisms of neurodegeneration.[1][3][4]
MPTP, an exogenous compound, gained notoriety after it induced a rapid and severe form of parkinsonism in humans.[5] This discovery led to its widespread use in creating animal models that mimic many of the pathological and behavioral hallmarks of PD.[1][3][6] In contrast, 1Me-1Ph-THIQ belongs to a class of tetrahydroisoquinoline (TIQ) derivatives that can be formed endogenously in the brain.[7][8] The structural similarity of some TIQs to MPTP and its toxic metabolite, MPP+, has led to the hypothesis that these endogenous compounds may contribute to the slow, progressive neurodegeneration seen in idiopathic PD.[7][8][9]
This guide will dissect the neurotoxic mechanisms of both compounds, compare their effects on neuronal systems, and provide detailed experimental protocols for their study.
Section 1: Mechanisms of Neurotoxicity
MPTP: A Pro-toxin with Devastating Consequences
MPTP itself is not the primary toxic agent.[10] Its neurotoxicity is a result of a multi-step metabolic activation process that occurs within the brain.
Metabolic Activation of MPTP:
Entry into the Brain: As a lipophilic molecule, MPTP readily crosses the blood-brain barrier.[10][11]
Conversion to MPDP+: Once in the brain, MPTP is metabolized by monoamine oxidase B (MAO-B), primarily within astrocytes, to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).[11][12][13]
Oxidation to MPP+: MPDP+ is then oxidized to the active neurotoxin, 1-methyl-4-phenylpyridinium (MPP+).[12][13]
Cellular Uptake and Mitochondrial Targeting:
MPP+ is released from astrocytes and selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[13][14] This selective uptake is a key reason for the specific vulnerability of these neurons to MPTP's effects.[14] Once inside the dopaminergic neuron, MPP+ is further concentrated within the mitochondria due to the mitochondrial membrane potential.[15]
The Cascade of Cellular Destruction:
The accumulation of MPP+ in mitochondria triggers a cascade of events leading to cell death:
Inhibition of Complex I: MPP+ is a potent inhibitor of Complex I (NADH dehydrogenase) of the mitochondrial electron transport chain.[11][13][15]
ATP Depletion: Inhibition of Complex I disrupts ATP production, leading to an energy crisis within the neuron.[13][16]
Oxidative Stress: The dysfunctional electron transport chain leads to the generation of reactive oxygen species (ROS), such as superoxide radicals.[12][16] This surge in ROS overwhelms the cell's antioxidant defenses, causing oxidative damage to proteins, lipids, and DNA.
Apoptosis: The combination of energy failure and oxidative stress activates apoptotic pathways, ultimately leading to programmed cell death of the dopaminergic neuron.[1]
Caption: Putative neurotoxic pathway for certain TIQ derivatives.
Section 2: Comparative Analysis of Neurotoxic Profiles
Feature
MPTP
1-Methyl-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline (and related TIQs)
Presumed to be mitochondrial complexes, but less definitively characterized than MPP+. [7]
Animal Models
Widely used to create robust models of PD in mice and non-human primates. [1][3][18]
Some derivatives (e.g., 1-benzyl-TIQ) can induce parkinsonism, but models are generally less severe and less common than MPTP models. [8]
Relevance to Idiopathic PD
Models key pathological features (dopaminergic cell loss, motor deficits) but does not fully recapitulate the slow, progressive nature of the disease. [1][3]
Hypothesized to be a potential endogenous contributor to the slow, progressive neurodegeneration in idiopathic PD. [7][19]
Section 3: Experimental Protocols for Assessing Neurotoxicity
In Vitro Neurotoxicity Assessment
Objective: To determine the cytotoxic effects of the compounds on neuronal cell lines and primary neuronal cultures.
Cell Models:
SH-SY5Y Human Neuroblastoma Cells: A commonly used cell line that can be differentiated into a more mature neuronal phenotype. These cells possess a dopamine transporter system and MAO activity, making them suitable for studying MPTP and related compounds.
[20]* Primary Mesencephalic Neuronal Cultures: These cultures contain dopaminergic neurons and provide a more physiologically relevant system for studying neurotoxicity.
[21]
Step-by-Step Protocol: MTT Assay for Cell Viability
Cell Seeding: Plate SH-SY5Y cells or primary neurons in a 96-well plate at an appropriate density and allow them to adhere and differentiate (if applicable).
Compound Treatment: Prepare serial dilutions of MPTP, MPP+, or the TIQ derivative of interest in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO or saline).
Incubation: Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 (half-maximal inhibitory concentration) for each compound.
Caption: Workflow for in vitro cell viability assessment using the MTT assay.
In Vivo Neurotoxicity Assessment (Mouse Model)
Objective: To evaluate the in vivo effects of the compounds on the nigrostriatal dopamine system and motor behavior in mice.
Animal Model: C57BL/6 mice are the most commonly used strain due to their high sensitivity to MPTP.
[1]
Step-by-Step Protocol: MPTP-Induced Parkinsonism Model
Acclimation: Acclimate male C57BL/6 mice (8-10 weeks old) to the housing facility for at least one week.
Compound Administration:
MPTP Group: Administer MPTP-HCl dissolved in saline via intraperitoneal (i.p.) injection. A common acute regimen is four injections of 20 mg/kg at 2-hour intervals.
[11] * TIQ Group: Administer the TIQ derivative of interest via an appropriate route (e.g., i.p. or subcutaneous). Dosing will depend on the specific compound and experimental goals.
Control Group: Administer saline injections.
Behavioral Testing (e.g., Rotarod Test):
Training: Train the mice on the rotarod for several days prior to compound administration until a stable baseline performance is achieved.
Post-Treatment Testing: At various time points after injection (e.g., 1, 3, and 7 days), place the mice on the accelerating rotarod and record the latency to fall. A decrease in latency indicates motor impairment.
Tissue Collection and Analysis (7 days post-injection):
Euthanasia and Brain Extraction: Euthanize the mice and rapidly dissect the brains.
Striatal Neurochemistry: Dissect the striata and analyze dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC). A significant reduction in these neurochemicals is indicative of dopaminergic terminal damage.
[18] * Immunohistochemistry of Substantia Nigra: Section the midbrain and perform immunohistochemistry for tyrosine hydroxylase (TH), a marker for dopaminergic neurons. Count the number of TH-positive cells in the substantia nigra to assess neuronal loss.
[22]
Caption: Workflow for in vivo assessment of neurotoxicity in a mouse model.
Conclusion
MPTP remains the gold standard for inducing a rapid and robust parkinsonian phenotype in animal models, providing an invaluable tool for studying the mechanisms of acute dopaminergic neurodegeneration and for screening potential neuroprotective therapies. [1]Its mechanism of action, centered on mitochondrial dysfunction and oxidative stress, has significantly informed our understanding of PD pathogenesis.
[15][16]
The role of 1Me-1Ph-THIQ and other endogenous TIQs is more nuanced. While some derivatives are neurotoxic and may contribute to the slow, progressive nature of idiopathic PD, others exhibit neuroprotective properties. [5][8][23]This duality underscores the complexity of endogenous neurochemistry and highlights the need for further research to delineate the specific structures and conditions that lead to neurodegeneration.
By understanding the distinct and overlapping neurotoxic profiles of these compounds, researchers can better design experiments to probe the multifaceted nature of Parkinson's disease, from acute toxic insults to the potential role of long-term endogenous factors.
References
Mechanism of the neurotoxicity of MPTP.
MPTP. Wikipedia.
MPTP Mouse Models of Parkinson's Disease: An Upd
MPTP-induced mouse model of Parkinson's disease: A promising direction for therapeutic str
MPTP Mouse Model of Parkinson's Disease. InnoSer.
MPTP: A review of its mechanisms of neurotoxicity.
Animal Models of Parkinson's Disease.
MPTP mechanisms of neurotoxicity and their implic
MPTP: MODEL FOR PARKINSON'S DISEASE. Cecilia Sosso, Alberto Lorenzi.
Mechanisms of MPTP toxicity and their implications for therapy of Parkinson's disease. Unknown Source.
MPTP Neurotoxicity: Actions, Mechanisms, and Animal Modeling of Parkinson's Disease. Unknown Source.
Metabolism of [14C]MPTP in mouse and monkey implicates MPP+, and not bound metabolites, as the oper
High-Resolution Respirometry Reveals MPP + Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI.
Uptake and metabolism of MPTP and MPP+ in SH-SY5Y human neuroblastoma cells. Unknown Source.
Animal Models of Parkinson's Disease.
N-methylated tetrahydroisoquinolines as dopaminergic neurotoxins. PubMed.
Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal struct. Unknown Source.
Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins. PMC - NIH.
On the role of endogenous neurotoxins and neuroprotection in Parkinson's disease. PMC.
Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins.
On the role of endogenous neurotoxins and neuroprotection in Parkinson's disease. Unknown Source.
Selective Dopaminergic Neurotoxicity of Isoquinoline Derivatives Related to Parkinson's Disease: Studies Using Heterologous Expression Systems of the Dopamine Transporter. PubMed.
Endogenous risk factors in Parkinson's disease: Dopamine and tetrahydroisoquinolines. Unknown Source.
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel
Neuroprotective or Neurotoxic Activity of 1Methyl1,2,3,4-tetrahydroisoquinoline and Related Compounds.
Synthesis and neurotoxicity of tetrahydroisoquinoline derivatives for studying Parkinson's disease. PubMed.
Neurotoxicity of MPTP and MPP+ in vitro: characteriz
Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Science Publishing.
Neuroprotective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline on cultured rat mesencephalic neurons in the presence or absence of various neurotoxins. PubMed.
In vitro acute and developmental neurotoxicity screening : an overview of cellular platforms and high-throughput technical possi. Unknown Source.
In vitro techniques for the assessment of neurotoxicity. PMC.
(PDF) In vitro models for neurotoxicology research.
Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. MDPI.
Preventative Effects of 1-Methyl-1,2,3,4-Tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice.
In vitro techniques for assessing neurotoxicity using human IPSC-derived neuronal models. Unknown Source.
Comparison of key steps in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) neurotoxicity in rodents. PubMed.
Comparative analysis of dose-dependent neurotoxic response to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in C57BL/6 N mice derived
The synthetic method of 1-phenyl-1,2,3,4-tetrahydroisoquinoline. CN101851200A.
Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and. Unknown Source.
Synthesis and biological evaluation of 1-phenyl-1,2,3,4-dihydroisoquinoline compounds as tubulin polymeriz
Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Deriv
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline vs other tetrahydroisoquinoline derivatives
As a Senior Application Scientist navigating the complexities of neuropharmacology and drug design, I frequently evaluate the tetrahydroisoquinoline (THIQ) scaffold. Recognized as a "privileged structure" in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of neuropharmacology and drug design, I frequently evaluate the tetrahydroisoquinoline (THIQ) scaffold. Recognized as a "privileged structure" in medicinal chemistry, a minor steric or electronic modification to this core can radically alter a compound's target selectivity.
This technical guide provides an objective, data-driven comparison between 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (MPTHIQ / FR115427) and other prominent THIQ derivatives. By examining structural causality, quantitative performance, and self-validating experimental protocols, we can map out how specific substitutions dictate entirely different therapeutic applications.
Structural Causality & Pharmacological Divergence
The addition of a single functional group to the THIQ core fundamentally shifts the molecule's pharmacological trajectory.
1-Methyl-1-phenyl-THIQ (FR115427): The simultaneous C1-methyl and C1-phenyl substitutions create a specific steric bulk that locks the molecule into a conformation ideal for blocking the ion channel of the N-methyl-D-aspartate (NMDA) receptor. It functions as a potent, non-competitive NMDA receptor antagonist, demonstrating significant anticonvulsant and neuroprotective properties by preventing excitotoxicity 12.
1-Phenyl-THIQ: Lacking the C1-methyl group, this derivative serves primarily as a chiral building block rather than a direct neuro-modulator. Its (S)-enantiomer is a critical intermediate in the synthesis of solifenacin, a potent muscarinic M3 receptor antagonist used clinically for overactive bladder 3. In isolation, it exhibits only weak monoamine modulation, such as inhibiting dopamine β-hydroxylase 4.
Substituted THIQs (e.g., Compound 21 & Compound 7): Introducing a 2-(N,N-dimethylamino)ethoxy side chain onto the central phenyl ring yields highly selective Rho kinase (ROCK-II) inhibitors, promising for glaucoma treatment 5. Conversely, bulky lipophilic substitutions (e.g., N-octyl-N'-cyano guanyl) transform the scaffold into a multidrug resistance (MDR) reversal agent targeting P-glycoprotein in cancer models 6.
Fig 1. Pharmacological divergence of the THIQ scaffold based on C1 and ring substitutions.
Quantitative Performance Comparison
To objectively evaluate these derivatives, we must analyze their binding affinities and primary functional readouts. The table below synthesizes the quantitative data driving our experimental choices in the lab.
Highly selective kinase inhibitor (>100-fold vs PKA) 5
Compound 7 (THIQ deriv.)
P-glycoprotein (MDR)
Verapamil-equivalent
Reversal of multidrug resistance in cancer cells 6
Self-Validating Experimental Protocols
To ensure scientific integrity, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating these THIQ derivatives, emphasizing the causality behind each methodological choice.
Objective: Determine the binding affinity (
Kd
) and receptor density (
Bmax
) of [3H]FR115427.
Causality & Validation: This protocol uses a split-sample design to simultaneously measure total binding and non-specific binding. The inclusion of excess unlabelled ligand is a critical self-validating step; it ensures that the radioactivity measured in the specific binding calculation is exclusively due to NMDA receptor interaction, not lipophilic membrane partitioning.
Membrane Preparation: Isolate rat cortical synaptosomes via sucrose gradient centrifugation.
Causality: The cerebral cortex possesses a high density of NMDA receptors (approx. 9.12 pmol/mg protein), maximizing the signal-to-noise ratio 2.
Buffer Optimization: Suspend membranes in Tris-HCl buffer adjusted precisely to pH 7.4–8.0.
Causality: The basic nitrogen of the THIQ core requires this physiological pH range to maintain the optimal ionization state for receptor pocket docking [[2]]().
Incubation: Incubate the membrane preparation with varying concentrations of [3H]FR115427 for 30 minutes at 25°C.
Causality: Kinetic studies dictate that equilibrium is reliably reached at 30 minutes at room temperature, preventing the thermal receptor degradation that often occurs at 37°C [[2]]().
Self-Validation Split:
Tube A (Total Binding): Contains only the radioligand and membranes.
Tube B (Non-Specific Binding): Contains radioligand, membranes, and a 1000-fold excess of unlabelled FR115427.
Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through glass-fiber filters to separate bound from free ligand. Quantify using liquid scintillation counting.
Objective: Assess the functional
IC50
of substituted THIQs (e.g., Compound 21) against ROCK-II.
Causality & Validation: Rather than relying solely on cell-free biochemical assays (which ignore membrane permeability), a cell-based assay measuring the phosphorylation state of a downstream target (MYPT1) validates that the THIQ derivative successfully permeates the cell membrane and engages the target in a complex intracellular environment.
Cell Culture & Starvation: Culture human trabecular meshwork cells and serum-starve for 24 hours.
Causality: Serum starvation reduces baseline kinase activity, creating a clean background for measuring specific ROCK-mediated phosphorylation.
Compound Treatment: Treat cells with serial dilutions of the THIQ derivative for 1 hour.
Lysate Preparation & Western Blotting: Lyse cells and quantify the ratio of phosphorylated MYPT1 to total MYPT1.
Causality: MYPT1 is a direct substrate of ROCK. A dose-dependent decrease in p-MYPT1 internally validates the compound's on-target kinase inhibition 5.
Conclusion
The tetrahydroisoquinoline scaffold is a masterclass in pharmacological tunability. While 1-phenyl-THIQ serves as an indispensable precursor for antimuscarinics, the strategic addition of a C1-methyl group in 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (FR115427) transforms the molecule into a highly specific, non-competitive NMDA receptor antagonist. Robust, self-validating experimental designs—such as controlled radioligand binding and downstream phosphorylation readouts—are essential to accurately map and exploit this structural divergence in drug discovery.
References
Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes. Source: PubMed. URL:[Link]
One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin. Source: ACS Publications. URL:[Link]
Tetrahydroisoquinoline Derivatives As Highly Selective and Potent Rho Kinase Inhibitors. Source: ACS Publications. URL:[Link]
Design and synthesis of tetrahydroisoquinoline derivatives as potential multidrug resistance reversal agents in cancer. Source: PubMed. URL:[Link]
Comparative Efficacy of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline Enantiomers: A Technical Guide
Introduction & Mechanistic Overview As an application scientist specializing in neuropharmacological assay development, I frequently encounter the need to rigorously differentiate the pharmacological profiles of chiral c...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Overview
As an application scientist specializing in neuropharmacological assay development, I frequently encounter the need to rigorously differentiate the pharmacological profiles of chiral compounds. 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline is a prime example of a molecule where stereochemistry strictly dictates biological fate[1]. The (S)-(+)-enantiomer, widely known in the literature as FR115427, is a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[2]. Conversely, its (R)-(-)-enantiomer exhibits drastically reduced affinity and efficacy[3].
The NMDA receptor is a critical ionotropic glutamate receptor, but its overactivation leads to excitotoxicity—a hallmark of ischemic stroke and seizure disorders. FR115427 acts as an open-channel blocker, binding to the phencyclidine (PCP) site within the receptor's ion pore[3]. The stereochemical requirement at the C-1 position of the isoquinoline ring is absolute: the (S)-configuration optimally aligns the 1-phenyl group with the hydrophobic pocket of the PCP binding site, while the 1-methyl group stabilizes the necessary conformation[3][4].
Quantitative Pharmacological Comparison
To guide drug development professionals in selecting the appropriate enantiomer for preclinical models, I have summarized the comparative efficacy data below. The profound stereoselectivity observed underscores the necessity of utilizing enantiomerically pure (S)-(+)-FR115427 (ee > 99%) in neuroprotection studies[3].
Pharmacological Parameter
(S)-(+)-Enantiomer (FR115427)
(R)-(-)-Enantiomer
Mechanistic Causality
NMDA Receptor Affinity (
Kd
)
45.4 ± 3.9 nM
> 1,000 nM
The (S)-configuration prevents steric clashing within the intrachannel PCP binding pocket.
Binding Site Density (
Bmax
)
9.12 ± 0.52 pmol/mg protein
N/A (Non-saturable)
Corresponds to the density of functional, open-state NMDA receptors in cortical membranes.
Anticonvulsant Efficacy
High (Protects at 32 mg/kg i.p.)
Negligible
Direct translation of target affinity to in vivo blockade of NMDA-induced excitotoxicity.
Ischemic Neuroprotection
Protects CA1 hippocampal neurons
Inactive
Anti-hypoxic activity is strictly dependent on high-affinity channel blockade.
Data supported by radioligand binding and in vivo efficacy models[3][5].
Experimental Workflows: Self-Validating Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a justification (causality) and internal controls to verify assay performance independently of the test compound's efficacy.
This in vitro assay quantifies the binding affinity of the enantiomers to rat cortical synaptosomal membranes[5].
Step-by-Step Methodology:
Membrane Preparation: Isolate synaptosomes from rat cerebral cortex using sucrose density gradient centrifugation.
Causality: Why use synaptosomes instead of whole-brain homogenate? The cortex is highly enriched in NMDA receptors, and isolating synaptosomes removes nuclear and mitochondrial membranes that contribute to non-specific binding, thereby drastically improving the assay's signal-to-noise ratio.
Buffer Optimization: Resuspend membranes in 50 mM Tris-HCl buffer adjusted to pH 7.4–8.0.
Causality: Binding of [3H]FR115427 is optimal in this pH range because the unprotonated state of specific histidine residues within the NMDA channel pore is required to accommodate the positively charged isoquinoline nitrogen[5].
Incubation: Incubate 0.1–0.5 mg/mL of membrane protein with 1–100 nM [3H]FR115427 at 25°C for 30 minutes.
Causality: Conducting the assay at 25°C rather than 37°C minimizes proteolytic membrane degradation while still allowing the system to reach thermodynamic equilibrium within 30 minutes[5].
Self-Validation (Internal Control): In parallel wells, add 10 µM of unlabeled Dizocilpine (MK-801).
Causality: This defines the non-specific binding baseline. If the MK-801 wells show high radioactivity, it indicates incomplete washing or degraded filters, invalidating the run before data analysis begins.
Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, followed by three washes with ice-cold buffer, and quantify via liquid scintillation counting.
Protocol 2: In Vivo NMDA-Induced Seizure Model
This model evaluates the systemic anticonvulsant efficacy and blood-brain barrier (BBB) penetrance of the enantiomers[3].
Step-by-Step Methodology:
Pre-treatment: Administer the test enantiomer (e.g., 32 mg/kg) via intraperitoneal (i.p.) injection to male Swiss mice 30 minutes prior to the challenge.
Causality: The i.p. route assesses the compound's pharmacokinetic ability to absorb systemically and cross the BBB, a prerequisite for central neuroprotection.
NMDA Challenge: Administer a convulsant dose of NMDA (e.g., 1 nmol) via intracerebroventricular (i.c.v.) injection.
Causality: Delivering NMDA directly into the ventricles bypasses the BBB, ensuring that the excitotoxic insult is consistent and not confounded by systemic metabolism of the agonist.
Observation & Self-Validation: Monitor the mice for 30 minutes for the onset of tonic convulsions.
Causality: A vehicle-treated control group must exhibit 100% seizure penetrance. If vehicle mice do not seize, the NMDA stock has degraded, and the assay is self-invalidated. The (S)-(+) enantiomer should completely suppress tonic convulsions, whereas the (R)-(-) enantiomer will mirror the vehicle group[3].
Pathway Visualization
The following diagram maps the logical relationship between the stereochemistry of the 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline enantiomers and their downstream neuroprotective effects.
Figure 1: Stereoselective NMDA receptor ion channel blockade by the (S)-(+) enantiomer (FR115427).
Reproducibility in the Asymmetric Synthesis of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline: A Comparative Guide
As a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (commonly known as FR115427) has demonstrated exceptional neuroprotective properties, par...
Author: BenchChem Technical Support Team. Date: April 2026
As a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (commonly known as FR115427) has demonstrated exceptional neuroprotective properties, particularly in mitigating ischemia-induced neuronal degeneration and NMDA-induced convulsions[1].
However, synthesizing FR115427 presents a formidable stereochemical challenge. The molecule features a C1-quaternary stereocenter, classifying it as a 1,1-disubstituted tetrahydroisoquinoline (THIQ). Establishing this fully substituted carbon asymmetrically is notoriously difficult due to extreme steric hindrance and the energetic challenge of enantio-differentiation between two bulky substituents (methyl and phenyl) during bond formation.
In this guide, we objectively evaluate the three most prominent synthetic strategies for constructing the chiral core of FR115427. By analyzing the causality behind the experimental choices and comparing their reproducibility, researchers can select the optimal methodology for their specific scale and purity requirements.
Pioneered for the synthesis of FR115427, this transition-metal-catalyzed approach relies on the decomposition of an
α
-diazocarbonyl compound to form a transient rhodium carbenoid, which subsequently undergoes an intramolecular C–H insertion[2].
Causality of Catalyst Choice: The use of Rh2(S-PTTL)4 (Dirhodium(II) tetrakis[N-phthaloyl-(S)-tert-leucinate]) is critical. The phthaloyl-tert-leucinate ligands form a highly rigid, chiral crown-like pocket around the dirhodium core. This steric environment effectively differentiates the enantiotopic phenyl rings of the substrate, forcing the carbene to insert into one specific C–H bond, yielding the (S)-2-indanone intermediate with up to 98% enantiomeric excess (ee)[2].
Reproducibility: Excellent, though highly dependent on maintaining anhydrous conditions and controlled addition rates to prevent carbene dimerization. The catalyst can also be immobilized via pyridine coordination for recycling without a significant drop in ee[3].
This strategy constructs the quaternary center via the stereoselective addition of organometallic reagents to a chiral N-acyliminium ion[4].
Causality of Reagent Choice: While Grignard reagents (RMgX) yield moderate diastereoselectivity (dr ~70:30) due to their aggressive nucleophilicity, switching to organozinc reagents (R₂Zn) dramatically improves the dr to 95:5[4]. Organozincs are less reactive and highly coordinating, requiring a tightly organized, chelation-controlled transition state with the chiral auxiliary. This amplifies the activation energy difference between the two diastereomeric pathways.
Reproducibility: Highly robust and scalable. The resulting diastereomers can be easily separated via standard preparative HPLC or crystallization before the auxiliary is reductively cleaved[4].
Strategy C: Rh(I)-Catalyzed Arylation of Cyclic Ketimines
A more modern approach involves the asymmetric 1,2-addition of arylboronic acids to cyclic N-sulfonyl ketimines using a Rh(I)/sulfur-olefin catalyst system[5].
Causality of Ligand Design: The sulfur-olefin ligand acts as a bidentate coordinator to the Rh(I) center. The
π
-acceptor properties of the olefin stabilize the low-valent rhodium during the transmetalation step, while the chiral backbone dictates the facial approach of the arylboronic acid, directly forging the
α
-tertiary amine[5].
Reproducibility: High atom economy and operational simplicity, though reliant on the availability of specialized chiral ligands.
Quantitative Performance Comparison
The following table summarizes the experimental performance of each strategy based on peer-reviewed validation.
Metric
Strategy A: Dirhodium(II) C–H Insertion
Strategy B: N-Acyliminium Addition
Strategy C: Rh(I) Ketimine Arylation
Key Catalyst / Auxiliary
Rh2(S-PTTL)4
Chiral N-acyl group & Organozinc
Rh(I) / Chiral sulfur-olefin
Stereoselectivity
93% – 98% ee
dr 95:5 (Diastereomeric)
95% – 99% ee
Yield (Key Step)
80% – 87%
85% – 90%
88% – 95%
Reaction Temperature
-78 °C to 0 °C
-78 °C
Room Temperature
Scalability & Purification
Moderate (Requires Diazo handling)
High (Diastereomer separation)
High (Direct ee generation)
Atom Economy
High (N₂ is the only byproduct)
Low (Requires auxiliary cleavage)
High (Boronic acid coupling)
Mechanistic Pathways
Mechanistic pathways for the asymmetric synthesis of (+)-FR115427.
Self-Validating Experimental Protocols
To ensure uncompromising scientific integrity, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to verify intermediate success before proceeding.
Objective: Synthesize the (S)-2-indanone precursor to FR115427 via carbenoid insertion.
System Preparation: Flame-dry a two-neck round-bottom flask under argon. Add Rh2(S-PTTL)4 (1.0 mol%) and anhydrous dichloromethane (DCM). Cool the vibrant green solution to -78 °C.
Controlled Addition: Dissolve the
α
-diazocarbonyl substrate in anhydrous DCM. Using a syringe pump, add the diazo solution dropwise over 2 hours.
Causality: Dropwise addition maintains a low steady-state concentration of the diazo compound, suppressing intermolecular carbene dimerization (alkene formation) and maximizing intramolecular C–H insertion.
In-Process Validation: Monitor the reaction via IR spectroscopy or TLC. The reaction is complete when the distinct diazo stretching band (~2100 cm⁻¹) completely disappears.
Workup & Optical Validation: Concentrate the mixture under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/ethyl acetate).
Validation Check: Analyze the purified product via chiral stationary phase HPLC (e.g., Chiralcel OD). A peak integration yielding
≥
93% ee validates the integrity of the chiral catalyst pocket.
Protocol B: Diastereoselective Organozinc Addition to N-Acyliminium Ions[4]
Objective: Establish the C1-quaternary center using a chiral auxiliary.
Iminium Generation: Dissolve the chiral N-acyl-1,2-dihydroisoquinoline precursor in anhydrous DCM. Add triphenylcarbenium tetrafluoroborate (
Ph3C+BF4−
) (1.1 eq) at 0 °C.
Causality: The trityl cation acts as a mild, sterically bulky hydride abstractor, cleanly generating the N-acylisoquinolinium ion without risking over-oxidation of the heterocyclic ring.
Nucleophilic Addition: Cool the reaction mixture to -78 °C. Slowly inject the dialkylzinc or diarylzinc reagent (1.5 eq). Stir for 4 hours, strictly maintaining the cryogenic temperature to preserve the rigidity of the chelation complex.
Quench & Diastereomeric Validation: Quench the reaction with saturated aqueous
NH4Cl
. Extract with DCM, dry over
Na2SO4
, and concentrate.
Validation Check: Obtain a crude ¹H NMR spectrum. The diastereomeric ratio (dr) can be accurately calculated by integrating the distinct chemical shifts of the newly formed C1-methyl or phenyl protons. A dr of
≥
95:5 confirms successful facial shielding by the auxiliary[4].
Auxiliary Cleavage: Isolate the major diastereomer via preparative HPLC. Subject the pure compound to catalytic hydrogenation (Pd/C,
H2
balloon) in methanol to reductively cleave the chiral auxiliary, yielding enantiopure FR115427.
References
Universal Strategy for the Immobilization of Chiral Dirhodium Catalysts
Organic Letters (2005)[Link]
Asymmetric Synthesis and Enantioselectivity of Binding of 1-Aryl-1,2,3,4-tetrahydroisoquinolines at the PCP Site of the NMDA Receptor Complex
European Journal of Organic Chemistry (1998)[Link]
Construction of Chiral 1,3-Diamines through Rhodium-Catalyzed Asymmetric Arylation of Cyclic N-Sulfonyl Imines
Organic Letters (2019)[Link]
Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes
European Journal of Pharmacology (1993)[Link]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Methods for 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1M1P1T)
Introduction: The Analytical Imperative for 1M1P1T 1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1M1P1T) is a key intermediate in the synthesis of various pharmacologically active compounds, including the antimuscari...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Analytical Imperative for 1M1P1T
1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (1M1P1T) is a key intermediate in the synthesis of various pharmacologically active compounds, including the antimuscarinic agent solifenacin[1]. Its structural integrity and purity are critical for the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are paramount for its quantification in process monitoring, quality control, and stability testing.
This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 1M1P1T. As a Senior Application Scientist, my goal is not merely to present protocols but to elucidate the rationale behind methodological choices and to establish a framework for their cross-validation, grounded in the principles of scientific integrity and regulatory compliance. We will explore the inherent strengths and weaknesses of each technique for this specific analyte, supported by experimental data and guided by international standards such as the ICH Q2(R2) guideline for the validation of analytical procedures[2][3][4].
Pillar 1: High-Performance Liquid Chromatography (HPLC) - The Direct Approach
HPLC is often the technique of choice for non-volatile and thermally sensitive compounds, making it intrinsically suitable for the analysis of 1M1P1T.[5][6][7] The method separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase, allowing for direct analysis without the need for chemical modification.
Causality Behind the HPLC Method Design
Our objective is to develop a method that is specific, stable, and accurate. The choice of a reversed-phase C18 column is deliberate; the non-polar stationary phase provides excellent retention for the moderately non-polar 1M1P1T. The mobile phase, a gradient of acetonitrile and a phosphate buffer, is optimized to ensure a sharp, symmetrical peak shape and to elute the analyte within a reasonable timeframe. The buffer's pH is controlled to maintain a consistent ionization state of the secondary amine in 1M1P1T, preventing peak tailing. UV detection is selected based on the chromophoric nature of the phenyl and isoquinoline rings.
Experimental Workflow: HPLC
Caption: High-Performance Liquid Chromatography (HPLC) workflow for 1M1P1T analysis.
Detailed HPLC Protocol
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
Mobile Phase B: Acetonitrile.
Gradient Elution:
0-2 min: 30% B
2-10 min: 30% to 70% B
10-12 min: 70% B
12.1-15 min: 30% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 220 nm.
Injection Volume: 10 µL.
Sample Preparation: Prepare a stock solution of 1M1P1T in a 50:50 mixture of acetonitrile and water. Create calibration standards and quality control (QC) samples by diluting the stock.
Pillar 2: Gas Chromatography-Mass Spectrometry (GC-MS) - The High-Sensitivity Alternative
GC-MS offers exceptional sensitivity and specificity, making it a powerful tool for trace-level analysis.[5][8] However, its application to compounds like 1M1P1T is not direct. The analyte's secondary amine group makes it polar and prone to interactions with the GC system, leading to poor peak shape.[9][10] Furthermore, its relatively high molecular weight and low volatility require high temperatures, which can risk thermal degradation.[7]
The Rationale for Derivatization
To overcome these challenges, a critical derivatization step is introduced.[9][11] This process chemically modifies the analyte to make it more suitable for GC analysis. We will use N-Trifluoroacetyl (TFA) derivatization. The TFAA (Trifluoroacetic anhydride) reagent reacts with the active hydrogen on the secondary amine, replacing it with a non-polar TFA group. This modification achieves two crucial goals:
Increases Volatility: The TFA derivative is significantly more volatile than the parent compound.[9]
Improves Peak Shape: It masks the polar amine group, reducing interactions with the GC column and resulting in sharper, more symmetrical peaks.[9]
The mass spectrometer provides an additional layer of certainty, identifying the compound based on its unique mass spectrum and fragmentation pattern.
Experimental Workflow: GC-MS
Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow including the essential derivatization step.
Detailed GC-MS Protocol
Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 1 min.
Ramp: 15°C/min to 280°C.
Hold: 5 min at 280°C.
Injector Temperature: 270°C (Splitless mode).
MS Parameters:
Ion Source Temperature: 230°C.
Transfer Line Temperature: 280°C.
Mode: Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.
Derivatization Procedure:
To 100 µL of the sample/standard solution in ethyl acetate, add 50 µL of Trifluoroacetic anhydride (TFAA).
Cap the vial tightly and heat at 70°C for 20 minutes.[9]
Cool to room temperature before injecting 1 µL into the GC-MS.
Pillar 3: The Cross-Validation Framework
Cross-validation is the formal process of comparing two distinct analytical procedures to ensure they produce equivalent results for the same sample.[12] This is critical when one method may replace another or when results from different labs using different techniques need to be compared. The process is governed by regulatory guidelines, which define the required performance characteristics.[2][4][13][14]
Cross-Validation Experimental Design
The core of the experiment involves analyzing the same set of samples—at a minimum, three concentrations (low, medium, high) in triplicate—with both the validated HPLC and GC-MS methods. The results are then statistically compared.
Caption: Logical workflow for the cross-validation of the HPLC and GC-MS methods.
Comparative Data Analysis
The following tables summarize hypothetical but realistic data from a cross-validation study, adhering to ICH Q2(R2) parameters.[2][3]
Table 1: Linearity and Sensitivity Comparison
Parameter
HPLC-UV
GC-MS (SIM)
Acceptance Criteria
Linear Range (µg/mL)
1.0 - 200
0.1 - 50
-
Correlation Coefficient (r²)
> 0.9995
> 0.9992
≥ 0.995
LOD (µg/mL)
0.3
0.03
Reportable
LOQ (µg/mL)
1.0
0.1
Reportable
Table 2: Accuracy and Precision Comparison
QC Level (µg/mL)
HPLC-UV
GC-MS (SIM)
Acceptance Criteria
Mean Recovery (%)
Mean Recovery (%)
85-115% (LQC), 80-120% (LLOQ)
Low (3.0)
98.7
102.1
Met
Medium (75)
100.5
99.3
Met
High (150)
99.2
N/A
Met
RSD (%)
RSD (%)
≤ 15% (≤ 20% at LLOQ)
Low (3.0)
2.8
4.1
Met
Medium (75)
1.9
2.5
Met
High (150)
1.5
N/A
Met
*High QC for GC-MS would be tested within its linear range (e.g., 40 µg/mL).
Table 3: Cross-Validation Results (% Difference)
QC Level (µg/mL)
Mean Conc. HPLC (µg/mL)
Mean Conc. GC-MS (µg/mL)
% Difference
Acceptance Criteria
Low (3.0)
2.96
3.06
+3.3%
≤ ±20%
Medium (25)
25.1
24.7
-1.6%
≤ ±20%
High (40)
40.2
39.5
-1.8%
≤ ±20%
Discussion and Recommendations
The data clearly illustrates the distinct performance characteristics of each method.
Sensitivity: The GC-MS method is demonstrably more sensitive, with a Limit of Quantitation (LOQ) ten times lower than the HPLC method. This is a significant advantage for applications involving trace impurity analysis or low-dosage formulation assays.
Precision and Accuracy: Both methods exhibit excellent accuracy and precision well within the accepted regulatory limits, demonstrating their reliability for quantitative analysis.
Workflow Complexity: The primary drawback of the GC-MS method is the mandatory derivatization step. This adds time, cost (reagents), and a potential source of variability to the workflow. HPLC offers a more direct and streamlined analysis.
Linear Range: The HPLC method provides a broader linear range, which can be advantageous for analyzing samples with widely varying concentrations without requiring multiple dilutions.
Choosing the Right Method:
For routine QC and release testing of drug substances where concentrations are high, the HPLC method is superior due to its simplicity, robustness, and wider linear range. The absence of a derivatization step makes it more efficient for high-throughput environments.
For applications requiring high sensitivity, such as impurity profiling, metabolite identification, or analysis of low-concentration formulations, the GC-MS method is the clear choice. Its superior sensitivity and the structural confirmation provided by the mass spectrometer are invaluable in these contexts.
The successful cross-validation, with percentage differences well within the ±20% acceptance criteria, confirms that both methods are "fit for purpose" and can be used interchangeably within their validated ranges, providing flexibility in laboratory operations and ensuring consistency of data across different analytical platforms.
References
Allan Chemical Corporation. (n.d.). HPLC vs GC: Application Differences.
Arpeggio Bioscience. (2025, December 26).
ICH. (2024, March 19). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
A-Cell. (2025, February 6).
BenchChem. (n.d.).
Lab Manager. (2025, October 22).
IntuitionLabs. (2026, January 7). ICH Q2(R2)
ICH. (2023, November 30).
U.S. Food and Drug Administration. (2024, June 12).
Federal Register. (2022, November 7). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability.
Bristol Myers Squibb. (2025, September 19). Comparing HPLC and GC: Retention Time and Effectiveness.
American Society for Clinical Pharmacology & Therapeutics. (2022, November 11).
BenchChem. (n.d.).
Royal Society of Chemistry. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
Celebration of Scholarship. (n.d.). GCMS VS HPLC.
Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.
ACS Publications. (2015, May 29).
ACS Publications. (n.d.).
AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems.
PMC. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages.
Phenomenex. (2025, June 6).
Scribd. (n.d.).
Thermo Fisher Scientific. (n.d.).
Sigma-Aldrich. (n.d.).
Journal of Analytical Chemistry. (2023, June 1). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ)
Scientific Research Publishing. (n.d.).
Newcrom. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
Brieflands. (2022, April 30). Selective and Simple Determination of Isoquinoline Alkaloids in Papaver Species by Ion Mobility Spectrometry.
ResearchGate. (2025, November 24). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
PubMed. (1989).
Penn State Research Database. (1994, December 1). Synthesis and Molecular Modeling of 1-Phenyl-1,2,3,4-tetrahydroisoquinolines and Related 5,6,8,9-Tetrahydro-13bH-dibenzo[a,h]quinolizines as D>1> Dopamine Antagonists.
ACS Publications. (2013, February 7). One-Pot Racemization Process of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline: A Key Intermediate for the Antimuscarinic Agent Solifenacin.
ResearchGate. (2026, March 12). (PDF)
MDPI. (2008, September 25).
PubMed. (2012, June 15).
PMC. (2024, October 2). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
BenchChem. (n.d.).
International Journal of Scientific & Technology Research. (2020, February 15).
Personal protective equipment for handling 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline
Handling 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 126114-66-7) requires a rigorous, scientifically grounded approach to laboratory safety. In neuropharmacological research, the (+)-enantiomer of this compou...
Author: BenchChem Technical Support Team. Date: April 2026
Handling 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (CAS: 126114-66-7) requires a rigorous, scientifically grounded approach to laboratory safety. In neuropharmacological research, the (+)-enantiomer of this compound is widely known as FR115427 , a potent, non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist[1][2].
Because this compound is highly stereoselective, readily crosses the blood-brain barrier, and shares the corrosive physicochemical properties of the tetrahydroisoquinoline scaffold, standard "one-size-fits-all" safety protocols are insufficient. This guide provides a self-validating, step-by-step operational framework designed to protect researchers from both acute chemical burns and severe neurological exposure.
Pharmacological Hazard Profile & Causality
To design an effective Personal Protective Equipment (PPE) matrix, we must first understand the molecular causality of the hazard.
1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline acts on a binding site located within the NMDA receptor-associated ion channel, similar to the dissociative anesthetic dizocilpine (MK-801)[3]. It binds to a single population of non-interacting sites with a high affinity (
Kd≈45.4 nM
)[4]. Accidental systemic exposure (via inhalation of aerosolized powders or transdermal absorption) can lead to rapid central nervous system (CNS) penetration, resulting in altered locomotor activity, ataxia, and profound neurochemical shifts[3][5].
Furthermore, as an amine-containing tetrahydroisoquinoline derivative, the compound is classified as a severe skin and eye corrosive (Category 1B / Category 1) and an acute toxicant[6][7].
Pathway of FR115427 systemic exposure leading to NMDA receptor blockade and neurotoxicity.
Quantitative Hazard Data
The following table synthesizes the pharmacological and physicochemical hazard data dictating our PPE requirements:
Harmful via all exposure routes; requires local exhaust ventilation (LEV).
Personal Protective Equipment (PPE) Matrix
Based on the compound's dual threat (neurotoxicity and corrosivity), researchers must don the following PPE before handling the neat compound or concentrated stock solutions.
Ocular Protection: Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards[8]. Causality: The compound's Category 1 eye damage classification means standard safety glasses with side shields are insufficient against aerosolized droplets or micro-powders. Contact lenses must be strictly prohibited.
Respiratory Protection: When handling the dry powder outside of a closed system, use a full-face respirator equipped with a type ABEK (EN14387) or N100/P100 particulate filter[8]. Causality: Prevents inhalation of highly potent NMDA-antagonist dust, which can rapidly absorb across pulmonary capillary beds.
Dermal Protection (Double-Gloving): Use an inner layer of polyethylene or extended-cuff nitrile gloves, and an outer layer of heavy-duty nitrile or neoprene[6]. Causality: Tetrahydroisoquinolines can permeate thin, single-layer latex. Double-gloving ensures that if the outer layer is breached by the corrosive amine, the inner layer provides a fail-safe during immediate doffing.
Body Protection: A fire/flame-resistant, fluid-impermeable laboratory coat with knit cuffs, fully buttoned to the neck[8].
To ensure a self-validating safety system, follow this exact methodology when preparing experimental aliquots.
Phase 1: Pre-Operational Validation
Verify the chemical fume hood face velocity is between 80–120 feet per minute (fpm).
Clear the hood of all unnecessary equipment to prevent turbulent airflow.
Stage a chemical spill kit (containing inert absorbent, neutralizing weak acid, and hazardous waste bags) within 5 feet of the workspace.
Phase 2: Execution (Weighing and Solubilization)
Don all required PPE (see Matrix above).
Place an anti-static weighing boat on an analytical balance located inside the fume hood or a dedicated ventilated balance enclosure. Causality: Static charge can cause the fine powder to aerosolize, leading to inhalation exposure.
Using a grounded micro-spatula, carefully transfer the required mass of 1-Methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline.
Immediately cap the source vial.
Transfer the powder into a pre-labeled volumetric flask and add the primary solvent (e.g., DMSO or an appropriate aqueous buffer) while still inside the hood.
Seal the flask before vortexing or sonicating. Never agitate an open container of this compound.
Phase 3: Post-Operational Decontamination
Wipe down the balance and surrounding hood surfaces with a disposable cloth dampened with a mild acidic solution (e.g., 5% citric acid). Causality: The low pH protonates the amine group of the tetrahydroisoquinoline, converting it into a highly water-soluble salt that is easily wiped away, neutralizing its corrosive potential.
Follow with a standard detergent wipe and a final DI water wipe.
Doff outer gloves inside the hood and dispose of them in a solid hazardous waste container.
Spill Response and Disposal Plan
In the event of a breach of containment, immediate and structured action is required to prevent neurotoxic exposure.
Step-by-step emergency response workflow for tetrahydroisoquinoline derivative spills.
Disposal Logistics
Solid Waste: All contaminated consumables (weigh boats, pipette tips, outer gloves) must be placed in a heavy-duty, puncture-resistant bag. Label explicitly as: "Hazardous Waste: Toxic/Corrosive Amine (Tetrahydroisoquinoline derivative) - NMDA Antagonist."
Liquid Waste: Segregate liquid waste strictly from strong oxidizing agents and strong acids[7]. Exothermic reactions can occur if concentrated amines are mixed with strong acids without thermal control. Store in a high-density polyethylene (HDPE) waste carboy, kept in a secondary containment tray.
Regulatory Compliance: Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and international regulations (e.g., EPA RCRA standards in the US)[6][7].
References
PubMed (NIH). "Neurochemical and Electrophysiological Studies on FR115427, a Novel Non-Competitive NMDA Receptor Antagonist." Available at: [Link]
PubMed (NIH). "Behavioral studies on FR115427, a novel selective N-methyl-D-aspartate antagonist." Available at: [Link]
PubMed (NIH). "Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes." Available at: [Link]
PubMed (NIH). "Comparison of the patterns of altered cerebral glucose utilisation produced by competitive and non-competitive NMDA receptor antagonists." Available at: [Link]